5-Hydroxy Propafenone Hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Hydroxy Propafenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a potential synthetic pathway for 5-Hydroxy Propafenone Hydrochloride, a primary active metabolite of the antiarrhythmic drug Propafenone. While the metabolic pathway of Propafenone is well-documented, this guide focuses on a plausible chemical synthesis route, crucial for obtaining this compound as a reference standard for analytical and research purposes.
Introduction
5-Hydroxy Propafenone is the major active metabolite of Propafenone, formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP2D6.[1] It exhibits pharmacological activity comparable to the parent drug.[2] The availability of pure this compound (CAS No: 86384-10-3) is essential for pharmacokinetic studies, drug metabolism research, and as a reference standard in the quality control of Propafenone drug products.[3][4] This document outlines a theoretical, yet chemically sound, multi-step synthesis for this compound.
Proposed Synthesis Pathway
The proposed synthesis of this compound can be envisioned as a multi-step process starting from a commercially available substituted phenol. This approach is an adaptation of established synthetic routes for Propafenone and its derivatives.[5][6][7]
A plausible retrosynthetic analysis is depicted in the following diagram:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis pathway based on this analysis is detailed below.
Experimental Protocols
Step 1: Synthesis of 2',5'-Dihydroxychalcone (Intermediate C)
This step involves a Claisen-Schmidt (or Aldol) condensation between 2',5'-Dihydroxyacetophenone and Benzaldehyde.
-
Reaction:
-
2',5'-Dihydroxyacetophenone + Benzaldehyde → 2',5'-Dihydroxychalcone
-
-
Methodology:
-
Dissolve 2',5'-Dihydroxyacetophenone (1.0 eq) and Benzaldehyde (1.1 eq) in a suitable solvent such as ethanol or methanol.
-
Add a strong base, for instance, an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq), dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of 2',5'-Dihydroxy-3-phenylpropiophenone (Intermediate B)
This step involves the selective reduction of the carbon-carbon double bond of the chalcone.
-
Reaction:
-
2',5'-Dihydroxychalcone → 2',5'-Dihydroxy-3-phenylpropiophenone
-
-
Methodology:
-
Dissolve the 2',5'-Dihydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 5-10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
-
Step 3: Synthesis of 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone (Intermediate A)
This step involves the selective etherification of the less sterically hindered phenolic hydroxyl group with epichlorohydrin.
-
Reaction:
-
2',5'-Dihydroxy-3-phenylpropiophenone + Epichlorohydrin → 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone
-
-
Methodology:
-
Dissolve 2',5'-Dihydroxy-3-phenylpropiophenone (1.0 eq) in a suitable solvent like acetone or acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Add epichlorohydrin (1.1-1.5 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 4: Synthesis of 5-Hydroxy Propafenone
This is the final step in the formation of the free base of the target molecule, involving the aminolysis of the epoxide ring.
-
Reaction:
-
2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone + n-Propylamine → 5-Hydroxy Propafenone
-
-
Methodology:
-
Dissolve the epoxide intermediate (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add n-propylamine (2.0-3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess n-propylamine under reduced pressure.
-
The resulting crude 5-Hydroxy Propafenone can be purified by column chromatography.
-
Step 5: Synthesis of this compound
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.
-
Reaction:
-
5-Hydroxy Propafenone + HCl → this compound
-
-
Methodology:
-
Dissolve the purified 5-Hydroxy Propafenone in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 1M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
-
Data Presentation
The following table summarizes the key reactants and expected products for each step of the proposed synthesis.
| Step | Starting Material(s) | Key Reagent(s) | Product |
| 1 | 2',5'-Dihydroxyacetophenone, Benzaldehyde | NaOH or KOH | 2',5'-Dihydroxychalcone |
| 2 | 2',5'-Dihydroxychalcone | H₂, Pd/C | 2',5'-Dihydroxy-3-phenylpropiophenone |
| 3 | 2',5'-Dihydroxy-3-phenylpropiophenone | Epichlorohydrin, K₂CO₃ | 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone |
| 4 | 2-(2',3'-Epoxypropoxy)-5-hydroxy-3-phenylpropiophenone | n-Propylamine | 5-Hydroxy Propafenone |
| 5 | 5-Hydroxy Propafenone | HCl | This compound |
Visualization of the Synthesis Pathway
The overall synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic pathway for this compound.
Conclusion
This technical guide presents a viable and detailed synthetic pathway for this compound. The proposed route utilizes common organic reactions and commercially available starting materials. The experimental protocols provided offer a foundation for laboratory-scale synthesis. This information is intended to support researchers and drug development professionals in obtaining this important metabolite for further study and as an analytical standard. It is important to note that all synthetic procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
The Pivotal Role of Cytochrome P450 2D6 in the Metabolic Activation of Propafenone to 5-Hydroxypropafenone: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This technical guide provides an in-depth exploration of the enzymatic role of Cytochrome P450 2D6 (CYP2D6) in the formation of 5-hydroxypropafenone, the primary active metabolite of the antiarrhythmic agent propafenone. It details the metabolic pathways, enzymatic kinetics, the profound impact of genetic polymorphisms, and the experimental methodologies used to investigate this critical biotransformation.
Introduction: Propafenone Metabolism
Propafenone is a Class 1C antiarrhythmic drug widely used for the management of atrial and ventricular arrhythmias.[1] Its therapeutic and toxic effects are not only dictated by the parent compound but also by its pharmacologically active metabolites. The drug undergoes extensive hepatic metabolism, primarily through two pathways: 5-hydroxylation and N-dealkylation.
The formation of the active metabolite, 5-hydroxypropafenone, is almost exclusively catalyzed by the polymorphic enzyme CYP2D6.[2][3][4] A secondary pathway, leading to another active metabolite, N-depropylpropafenone (norpropafenone), is mediated by CYP3A4 and CYP1A2.[2][3][5] Due to the high genetic variability of the CYP2D6 gene within the population, the rate of 5-hydroxypropafenone formation varies significantly among individuals, which has profound implications for the drug's efficacy and safety profile.
Propafenone Metabolic Pathway
Propafenone is biotransformed into two key active metabolites. The principal pathway involves aromatic hydroxylation at the 5-position of the phenyl ring to form 5-hydroxypropafenone, a reaction mediated by CYP2D6.[6][7] This metabolite exhibits a similar potency in sodium channel blockade as the parent drug.[8] The alternative pathway is N-dealkylation, which produces N-depropylpropafenone and is catalyzed mainly by CYP3A4 and to a lesser extent, CYP1A2.[2][7]
Quantitative Analysis of CYP2D6-Mediated 5-Hydroxylation
The kinetics of 5-hydroxypropafenone formation by CYP2D6 have been characterized in vitro using human liver microsomes. These studies reveal that the reaction follows Michaelis-Menten kinetics. Furthermore, the metabolism exhibits stereoselectivity, with different kinetic parameters observed for the individual (S)- and (R)-enantiomers of propafenone.[4]
Table 1: In Vitro Kinetics of Propafenone 5-Hydroxylation by CYP2D6 in Human Liver Microsomes
| Substrate | Mean Km (µM) | Mean Vmax (pmol/min/mg) |
|---|---|---|
| Racemic Propafenone | 0.12 | 64 |
| (S)-Propafenone | Higher than (R)-enantiomer | Higher than (R)-enantiomer |
| (R)-Propafenone | Lower than (S)-enantiomer | Lower than (S)-enantiomer |
Data sourced from in vitro studies using human liver microsomes.[4]
Impact of CYP2D6 Genetic Polymorphism
The CYP2D6 gene is highly polymorphic, leading to distinct phenotypes that alter the metabolic capacity for 5-hydroxypropafenone formation. These phenotypes are generally classified as Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (or Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).[6]
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They produce little to no 5-hydroxypropafenone.[2][3][5] Consequently, they exhibit significantly higher plasma concentrations of the parent drug, propafenone, increasing the risk of adverse events.[2][3][8]
-
Extensive Metabolizers (EMs): Individuals with two normal-function alleles who efficiently metabolize propafenone to 5-hydroxypropafenone.[5]
-
Intermediate and Ultrarapid Metabolizers (IMs & UMs): These individuals display varying degrees of enzyme activity between the PM and EM groups, leading to altered plasma concentration ratios of propafenone to its 5-hydroxy metabolite.
A meta-analysis of pharmacokinetic studies has quantified the substantial impact of CYP2D6 phenotype on propafenone disposition.
Table 2: Influence of CYP2D6 Phenotype on Propafenone Pharmacokinetics (300 mg Dose)
| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold-Increase in PMs |
|---|---|---|---|
| AUC (µg·h/mL) | 15.9 | 6.6 | ~2.4x |
| Cmax (µg/mL) | 1.10 | 0.098 | ~11.2x |
| t1/2 (h) | 12.8 | 2.7 | ~4.7x |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; t1/2: Elimination half-life. Data adapted from a meta-analysis.[6][9]
Experimental Protocols for Studying Propafenone Metabolism
The investigation of CYP2D6's role in 5-hydroxypropafenone formation involves both in vitro and in vivo methodologies.
In Vitro Metabolism Assay
This protocol is designed to determine the kinetics and specific enzyme contribution to propafenone metabolism.
-
Biological System: Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2D6 SUPERSOMES™).[4][10][11]
-
Incubation Mixture:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Human liver microsomes (e.g., 0.25 mg/mL protein concentration).
-
Propafenone (substrate) at various concentrations to determine Km and Vmax.
-
An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate and sustain the enzymatic reaction.[11]
-
-
Procedure:
-
Pre-incubate microsomes, buffer, and propafenone at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C with shaking.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for propafenone and 5-hydroxypropafenone concentrations.
-
-
Analysis: Quantification is performed using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7]
Clinical Pharmacokinetic Study
This protocol assesses the impact of CYP2D6 phenotype on propafenone metabolism in human subjects.
-
Subject Recruitment: Enroll healthy volunteers or patients who have been genotyped or phenotyped for CYP2D6 activity.[12][13] Phenotyping can be confirmed using a probe drug like dextromethorphan or by calculating the metabolic ratio of propafenone to 5-hydroxypropafenone post-dose.[13][14]
-
Procedure:
-
Administer a single oral dose of propafenone hydrochloride (e.g., 300 mg or 400 mg).[13][15]
-
Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant like EDTA.[14]
-
Process blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.
-
-
Analysis:
-
Extract propafenone and its metabolites from plasma samples, often using solid-phase extraction.[7]
-
Quantify the plasma concentrations of propafenone and 5-hydroxypropafenone using a validated LC-MS/MS or HPLC-UV method.[14]
-
Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) for each subject and compare results across different CYP2D6 phenotype groups.
-
Analytical Methods for Quantification
Accurate quantification of propafenone and 5-hydroxypropafenone is crucial. HPLC-based methods are standard for this purpose.
Table 3: Representative Analytical Method Parameters for Propafenone and Metabolites
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC).[16][17] |
| Separation Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[15][16] |
| Mobile Phase | Gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[15] |
| Detection | UV detection at ~210 nm or 247 nm.[15][16] Tandem Mass Spectrometry (MS/MS) for higher sensitivity and specificity.[7] |
| Linearity Range | Typically 10 - 750 ng/mL for HPLC-UV.[15] |
| Lower Limit of Quantification (LOQ) | ~10 ng/mL for HPLC-UV.[15] Can be <1 ng/mL for LC-MS/MS.[16] |
| Sample Preparation | Protein precipitation with acetonitrile or ZnSO4/methanol;[15][16] or Solid-Phase Extraction (SPE).[7] |
Conclusion
CYP2D6 is the definitive enzyme responsible for the 5-hydroxylation of propafenone, a critical step in its metabolic activation. The high degree of genetic polymorphism in the CYP2D6 gene results in significant inter-individual variability in the pharmacokinetics of propafenone. Individuals classified as poor metabolizers fail to form 5-hydroxypropafenone efficiently, leading to elevated concentrations of the parent drug and a heightened risk of toxicity. Conversely, extensive and ultrarapid metabolizers efficiently clear the drug via this pathway. This technical overview underscores the necessity of considering a patient's CYP2D6 metabolizer status in clinical practice to enable personalized dosing strategies that optimize therapeutic efficacy while minimizing the risk of adverse drug reactions.
References
- 1. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 10. Capillary electrophoretic investigation of the enantioselective metabolism of propafenone by human cytochrome P-450 SUPERSOMES: Evidence for atypical kinetics by CYP2D6 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 12. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of a propafenone metabolic ratio as a measure of CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 5-Hydroxy Propafenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxy Propafenone Hydrochloride, the primary active metabolite of the antiarrhythmic drug Propafenone. This document consolidates critical data on its chemical properties, purity, metabolic pathways, and relevant experimental protocols, tailored for professionals in pharmaceutical research and development.
Chemical Identification and Properties
5-Hydroxy Propafenone is a key metabolite in the biotransformation of Propafenone.[1][2][3] It is essential to note that there are conflicting CAS numbers reported in the literature and by various suppliers. The most frequently cited CAS number for the hydrochloride salt is 86383-32-6.
| Identifier | Value | Source |
| IUPAC Name | 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone, monohydrochloride | [1] |
| Synonyms | Lu 40545, 5'-Hydroxy-2'-[2-hydroxy-3-(propylamino)propoxy]-β-phenylpropiophenone | [1][2] |
| CAS Number | 86383-32-6 (Hydrochloride) | [1][4][5] |
| 86384-10-3 (Free base or alternate HCl) | [2][5][6] | |
| Molecular Formula | C21H27NO4 • HCl | [1][4] |
| Molecular Weight | 393.9 g/mol | [1][5][6] |
Purity and Commercial Availability
This compound is available from various chemical suppliers, primarily as a reference standard for analytical and research purposes.[4] The purity of these standards is crucial for accurate analytical method development, validation, and quality control.
| Supplier Type | Reported Purity | Analytical Method |
| Pharmaceutical Reference Standard | ≥98% | Not Specified |
| Research Chemical Supplier | >95% | HPLC |
| Analytical Standards Provider | >98% | Not Specified |
Metabolism and Pharmacological Significance
Propafenone is metabolized in the liver into two primary active metabolites: 5-Hydroxy Propafenone and N-depropylpropafenone (norpropafenone). The formation of 5-Hydroxy Propafenone is genetically determined and mediated by the cytochrome P450 enzyme CYP2D6.[7][8] Individuals can be classified as extensive or poor metabolizers, which affects the plasma concentrations of the parent drug and its metabolites.[7]
The 5-hydroxy metabolite exhibits pharmacological activity comparable to the parent drug, Propafenone, particularly in its sodium channel blocking effects.[7]
5-Hydroxy Propafenone, similar to its parent compound, exerts its antiarrhythmic effects by blocking cardiac ion channels. It has been shown to inhibit the transient outward potassium current (Ito) in human atrial myocytes with an IC50 of 1.5 µM.[1] Both Propafenone and 5-Hydroxy Propafenone also block HERG (human Ether-à-go-go-Related Gene) potassium channels to a similar extent, which is a critical consideration in cardiac safety assessments.[9]
Experimental Protocols
The synthesis of Propafenone Hydrochloride and its metabolites can be achieved through various routes. A common method involves the reaction of o-hydroxy-phenyl propiophenone with epichlorohydrin, followed by amination with n-propylamine and subsequent salt formation with hydrochloric acid.[10][11][12]
The determination of 5-Hydroxy Propafenone in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][13]
Objective: To develop and validate a method for the quantification of 5-Hydroxy Propafenone in human plasma.
1. Preparation of Stock and Standard Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1.0 mg/mL) in HPLC-grade methanol.[3] Store at 2°C to 8°C.
-
Working Solutions: Prepare serial dilutions from the stock solution in a suitable diluent (e.g., methanol:water, 80:20 v/v) to create calibration standards and quality control (QC) samples.[3][13]
2. Sample Preparation:
-
Protein Precipitation or SPE: Use a simple protein precipitation method with acetonitrile or a more rigorous Solid Phase Extraction (SPE) for cleaner samples.[13]
-
Procedure (Protein Precipitation): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Propafenone-d5). Vortex to mix and precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A C8 or C18 reversed-phase column (e.g., Thermo Betabasic C8, 100 mm x 4.6 mm, 5 µm) is suitable for separation.[3]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid is commonly used.[3]
-
Flow Rate: A flow rate of 1.0 mL/minute with a post-column split can be employed.[3]
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for 5-Hydroxy Propafenone and the internal standard.
4. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.[14] A typical validated concentration range is 0.25-250.00 ng/mL.[13]
Conclusion
This compound is a pharmacologically active metabolite of Propafenone, with significant implications for the parent drug's efficacy and safety profile. A thorough understanding of its chemical properties, metabolic pathway, and analytical determination is crucial for researchers in pharmacology and drug development. The use of high-purity reference standards is imperative for obtaining reliable and reproducible data in non-clinical and clinical studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 86384-10-3 [amp.chemicalbook.com]
- 3. nveo.org [nveo.org]
- 4. 5-Hydroxy Propafenone HCl - SRIRAMCHEM [sriramchem.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. htsbiopharma.com [htsbiopharma.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide to the Discovery and Initial Characterization of 5-Hydroxy Propafenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of 5-Hydroxy Propafenone, the primary active metabolite of the class Ic antiarrhythmic drug, propafenone. This document details its metabolic formation, key pharmacological properties, and the analytical methodologies developed for its quantification. Particular emphasis is placed on the role of cytochrome P450 enzymes in its synthesis, its electrophysiological effects on cardiac ion channels, and the influence of genetic polymorphism on its plasma concentrations and clinical effects. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals working with propafenone and its metabolites.
Introduction
Propafenone is a widely used antiarrhythmic agent for the management of supraventricular and ventricular arrhythmias.[1] It is structurally similar to other class Ic agents like flecainide and is known for its sodium channel blocking activity.[1][2] Soon after its introduction into clinical practice, it was discovered that propafenone undergoes extensive first-pass metabolism in the liver, leading to the formation of active metabolites.[3][4] The most significant of these is 5-Hydroxy Propafenone (5-OHP), which exhibits pharmacological activity comparable to the parent drug.[4][5] This guide focuses on the discovery and foundational scientific investigations that have characterized this important metabolite.
Discovery and Metabolic Formation
The discovery of 5-Hydroxy Propafenone was a direct result of metabolism studies of the parent drug, propafenone. It was identified as a major metabolite, particularly in individuals with the "extensive metabolizer" phenotype.[6][7]
The Role of Cytochrome P450
The formation of 5-Hydroxy Propafenone is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[8][9][10] Propafenone is also metabolized to a lesser extent by CYP3A4 and CYP1A2 to form another active metabolite, N-depropylpropafenone (NDPP).[3][11] The metabolic pathway is illustrated below.
Genetic Polymorphism
A crucial aspect of 5-Hydroxy Propafenone formation is the genetic polymorphism of the CYP2D6 gene.[6][9] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[9]
-
Extensive Metabolizers (EMs): These individuals rapidly convert propafenone to 5-Hydroxy Propafenone, resulting in detectable plasma concentrations of the metabolite.[7]
-
Poor Metabolizers (PMs): In these individuals, the formation of 5-Hydroxy Propafenone is significantly reduced or absent.[6][7] This leads to higher plasma concentrations of the parent drug, propafenone, and an increased likelihood of experiencing its β-blocking and other adverse effects.[4][6] Approximately 5-10% of Caucasians are poor metabolizers.[3][9]
Synthesis and Initial Characterization
While primarily formed through metabolism, the synthesis of 5-Hydroxy Propafenone and its analogs has been undertaken for research purposes.
Chemical Synthesis
A common synthetic route involves a multi-step process starting from substituted acetophenones and benzaldehydes.[12][13][14] A general scheme is as follows:
-
Condensation: An acetophenone is condensed with a substituted benzaldehyde.[13]
-
Reduction: The resulting α,β-unsaturated ketone is reduced.[13]
-
Epoxidation and Aminolysis: The phenolic intermediate is reacted with epichlorohydrin, followed by nucleophilic ring-opening with an appropriate amine to introduce the side chain.[12][13]
-
Deprotection (if necessary): If protecting groups are used for the hydroxyl function, a final deprotection step yields the 5-hydroxy derivative.[12]
Quantitative Data
The following tables summarize key quantitative data from initial characterization studies of 5-Hydroxy Propafenone.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Species/Condition | Reference |
| Plasma Elimination Half-life (Propafenone) | |||
| Extensive Metabolizers | 5.5 ± 2.1 hours | Human | [7] |
| Poor Metabolizers | 17.2 ± 8.0 hours | Human | [7] |
| Oral Clearance (Propafenone) | |||
| Extensive Metabolizers | 1115 ± 1238 ml/min | Human | [7] |
| Poor Metabolizers | 264 ± 48 ml/min | Human | [7] |
| Trough Plasma Concentration (5-OHP in EMs) | 30 to 513 ng/ml | Human | [15] |
| Protein Binding | Less than Propafenone | Human Serum | [16] |
Table 2: Pharmacological Activity
| Parameter | 5-Hydroxy Propafenone | Propafenone | Assay | Reference |
| HERG Channel Blockade (EC50) | 0.9 μM | 0.6 μM | Patch-clamp in CHO cells | [16] |
| hKv1.5 Channel Inhibition (KD) | 9.2 ± 1.6 μM | 4.4 ± 0.3 μM | Patch-clamp in Ltk- cells | [17][18] |
| Antiarrhythmic Effect | More potent | Less potent | In vivo (canine infarction model) | [5] |
| Negative Inotropic Effect | Present at ≥ 1 x 10-6 M | Present at ≥ 1 x 10-6 M | Guinea pig papillary muscle | [5] |
| β-adrenoceptor blocking effect | Weaker | Stronger | In vitro and in vivo (rat) | [19] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of 5-Hydroxy Propafenone.
Quantification of 5-Hydroxy Propafenone in Plasma by LC-MS/MS
A common and sensitive method for the simultaneous determination of propafenone and 5-Hydroxy Propafenone in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21]
5.1.1. Sample Preparation
-
Aliquots of human plasma (e.g., 200 μL) are mixed with a protein precipitating agent, such as methanol or acetonitrile.[20][22]
-
An internal standard (e.g., a deuterated analog of propafenone or another suitable compound like carbamazepine) is added.[21][23]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further processed or directly injected into the LC-MS/MS system.
5.1.2. Chromatographic Conditions
-
Column: A reverse-phase C8 or C18 column is typically used (e.g., ACE-5 C8, 50 x 4.6 mm).[21]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[21][23]
-
Flow Rate: A typical flow rate is around 1.0 mL/minute.[23]
-
Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.[23]
5.1.3. Mass Spectrometric Detection
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly used.[21]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Data Analysis: The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the concentrations in unknown samples.
In Vitro Electrophysiology: Patch-Clamp Analysis
The effects of 5-Hydroxy Propafenone on cardiac ion channels are typically studied using the whole-cell patch-clamp technique in cells expressing the channel of interest (e.g., HERG or hKv1.5).[16][17][18][24]
5.2.1. Cell Culture
-
A suitable cell line (e.g., Chinese Hamster Ovary (CHO) or Ltk- cells) stably transfected with the gene encoding the human cardiac ion channel is used.[16][17][18][24]
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
5.2.2. Electrophysiological Recording
-
An individual cell is selected for recording.
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Voltage-clamp protocols are applied to elicit the ionic currents through the channels of interest.
-
Control recordings are made before the application of 5-Hydroxy Propafenone.
-
The drug is then perfused into the recording chamber at various concentrations, and the effects on the ionic currents are recorded.
5.2.3. Data Analysis
-
The amplitude and kinetics of the currents in the presence and absence of the drug are measured.
-
Concentration-response curves are generated to determine parameters such as the EC50 (for channel blockade) or KD (dissociation constant).[16][17][18]
Conclusion
The discovery of 5-Hydroxy Propafenone as a major, pharmacologically active metabolite of propafenone has been a critical step in understanding the clinical pharmacology of the parent drug. Its formation via the polymorphic CYP2D6 enzyme explains a significant portion of the inter-individual variability observed in patient response to propafenone therapy. Initial characterization studies have revealed that 5-Hydroxy Propafenone shares the antiarrhythmic properties of propafenone, acting as a potent blocker of cardiac sodium and potassium channels. The development of sensitive analytical methods has been instrumental in elucidating its pharmacokinetics. This foundational knowledge continues to inform the safe and effective use of propafenone in clinical practice and provides a basis for further research into its specific contributions to both the therapeutic and adverse effects of propafenone therapy.
References
- 1. Propafenone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of genetically determined polymorphic drug metabolism in the beta-blockade produced by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Capillary electrophoretic investigation of the enantioselective metabolism of propafenone by human cytochrome P-450 SUPERSOMES: Evidence for atypical kinetics by CYP2D6 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ahajournals.org [ahajournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. nveo.org [nveo.org]
- 24. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis of Propafenone and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propafenone is a class IC antiarrhythmic agent used in the treatment of atrial and ventricular arrhythmias.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form active metabolites, including 5-hydroxypropafenone (5-OH-PPF) and N-depropylpropafenone (NOR-PPF).[2][3] The pharmacological activity of these metabolites, combined with inter-individual variability in metabolism, necessitates reliable analytical methods for their simultaneous quantification in biological matrices.[4][5] This document provides detailed application notes and protocols for the analysis of propafenone and its major metabolites using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Metabolic Pathway of Propafenone
Propafenone undergoes extensive metabolism primarily through two main pathways: hydroxylation and N-dealkylation. The hydroxylation to 5-hydroxypropafenone is mainly catalyzed by the polymorphic enzyme CYP2D6, while the N-dealkylation to norpropafenone is mediated by CYP3A4 and CYP1A2.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative parameters of a validated HPLC-UV method for the simultaneous determination of propafenone and its major metabolites in human serum.
| Parameter | Propafenone | 5-Hydroxypropafenone | N-depropylpropafenone | Reference |
| Linearity Range (ng/mL) | 10 - 750 | 10 - 750 | 10 - 750 | [6][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 | 10 | [6] |
| Within-day Precision (% RSD) | 1.4 - 8.1 | 1.4 - 8.1 | 1.4 - 8.1 | [6] |
| Between-day Precision (% RSD) | 4.2 - 11.5 | 4.2 - 11.5 | 4.2 - 11.5 | [6] |
| Recovery | ~100% | ~100% | ~100% | [6] |
Experimental Protocols
Experimental Workflow
The general workflow for the HPLC-UV analysis of propafenone and its metabolites from a biological matrix involves sample preparation, chromatographic separation, and data analysis.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation) [6][7]
This protocol is adapted from a validated method for the determination of propafenone and its metabolites in human serum.
-
Materials:
-
Human serum samples
-
Zinc sulfate (ZnSO4) solution
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette a known volume of serum sample into a microcentrifuge tube.
-
Add a mixture of ZnSO4 and methanol to the serum sample for deproteinization.
-
Vortex the mixture thoroughly for a specified time to ensure complete precipitation of proteins.
-
Centrifuge the tubes at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reverse-phase C18 column (e.g., Tracer Excel, 25 x 0.46 cm i.d., 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer. The specific gradient profile should be optimized for baseline separation of the analytes.
-
Flow Rate: 1.7 mL/min.
-
UV Detection Wavelength: 210 nm.
-
Injection Volume: A specified volume of the prepared supernatant.
-
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone into a blank biological matrix (e.g., drug-free human serum).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the precision and accuracy of the method.
-
Quantification: Construct a calibration curve by plotting the peak area of each analyte against its concentration. Determine the concentration of the analytes in the unknown samples by interpolating their peak areas from the calibration curve.
Method Validation Considerations
For use in research and drug development, the HPLC-UV method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The range over which the response of the detector is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the sample preparation method in extracting the analytes from the matrix.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
These application notes and protocols provide a comprehensive framework for the HPLC-UV analysis of propafenone and its primary metabolites. Researchers should optimize and validate the method for their specific application and laboratory conditions.
References
- 1. Propafenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Steady-state plasma concentrations of propafenone--chirality and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of 5-Hydroxy Propafenone from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solid-phase extraction (SPE) of 5-Hydroxy Propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone, from human plasma. The methodologies outlined are suitable for quantitative bioanalysis in research and clinical settings.
Introduction
Accurate quantification of 5-Hydroxy Propafenone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity. This application note details two effective SPE protocols: a mixed-mode cation exchange (MCX) method and a HybridSPE®-Phospholipid protocol.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for the quantification of 5-Hydroxy Propafenone.
Table 1: Method Performance using Mixed-Mode Cation Exchange SPE
| Parameter | 5-Hydroxy Propafenone | Reference |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1] |
| Intra-assay Precision (%CV) | < 5% | [1] |
| Inter-assay Precision (%CV) | < 10% | [1] |
| Bias/Accuracy (%) | Within ±10% | [1] |
Table 2: Method Performance using HybridSPE®-Phospholipid Extraction
| Parameter | 5-Hydroxy Propafenone | Reference |
| Linearity Range | 0.25 - 250.00 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [2] |
| Intra-day Precision (%CV) | < 14.2% | [2] |
| Inter-day Precision (%CV) | < 14.2% | [2] |
| Accuracy (%) | 94.6 - 108.3% | [2] |
| Matrix Effect (LQC, HQC) | 108.3%, 97.9% | [2] |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction
This protocol is a general procedure for the extraction of basic compounds like 5-Hydroxy Propafenone from plasma using a mixed-mode cation exchange sorbent (e.g., Oasis® MCX).
Materials:
-
Oasis® MCX SPE Cartridges (or equivalent)
-
Human Plasma
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid)
-
Ammonium Hydroxide
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add an internal standard.
-
Acidify the plasma sample by adding 1 mL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
Use the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the MCX cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge.
-
Pass 1 mL of 2% formic acid in water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the 5-Hydroxy Propafenone from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: HybridSPE®-Phospholipid Extraction
This protocol utilizes a specialized SPE cartridge that combines protein precipitation and phospholipid removal in a single device.[2]
Materials:
-
HybridSPE®-Phospholipid Cartridges
-
Human Plasma
-
Acetonitrile (HPLC grade) with 1% Formic Acid
-
Internal Standard Solution
-
Vortex Mixer
-
Positive Pressure Manifold or Centrifuge
Procedure:
-
Protein Precipitation (Offline):
-
In a microcentrifuge tube, combine 100 µL of spiked plasma with 300 µL of acetonitrile containing 1% formic acid and the internal standard.
-
Vortex the mixture for 30 seconds.
-
-
Sample Loading and Extraction:
-
Transfer the entire mixture into the HybridSPE®-Phospholipid cartridge.
-
Apply positive pressure or centrifuge to pass the sample through the cartridge.
-
-
Collection:
-
Collect the filtrate, which is now ready for direct injection into the LC-MS/MS system.
-
Visualizations
Metabolic Pathway of Propafenone
Caption: Metabolic conversion of Propafenone to its major metabolites.
Experimental Workflow for Mixed-Mode Cation Exchange SPE
Caption: Workflow for mixed-mode cation exchange solid-phase extraction.
References
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Analytical Method Development of 5-Hydroxy Propafenone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone is a Class 1C anti-arrhythmic drug widely used in the treatment of atrial and ventricular arrhythmias. It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form 5-hydroxy propafenone (5-OHP), which is also pharmacologically active. Both propafenone and 5-hydroxy propafenone are chiral compounds, existing as (R)- and (S)-enantiomers. The enantiomers may exhibit different pharmacological and toxicological profiles, making the stereoselective analysis of these compounds crucial in drug development and clinical monitoring.
These application notes provide detailed methodologies for the chiral separation of 5-hydroxy propafenone enantiomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended to serve as a comprehensive guide for researchers and scientists in developing and validating robust analytical methods for the quantitative analysis of these enantiomers in biological matrices.
Analytical Methodologies
A variety of analytical techniques can be employed for the chiral separation of 5-hydroxy propafenone enantiomers. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below are protocols for two common and effective approaches: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection and Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Chiral HPLC with UV Detection
This method is suitable for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma and offers good resolution and sensitivity for routine analysis.
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Mobile Phase | Hexane:Ethanol (88:12, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 315 nm |
| Temperature | Ambient |
| Injection Volume | 20 µL |
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma sample, add an internal standard.
-
Add 200 µL of 1 M NaOH to alkalize the sample.
-
Add 5 mL of dichloromethane for extraction.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
| Parameter | 5-Hydroxy Propafenone Enantiomers |
| Linearity Range | 25 - 1250 ng/mL[1] |
| (R)-5-OHP Recovery | 57.6%[1] |
| (S)-5-OHP Recovery | 56.5%[1] |
Caption: HPLC experimental workflow for 5-Hydroxy Propafenone enantiomer analysis.
Method 2: Chiral LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for the analysis of low concentrations of 5-hydroxy propafenone enantiomers in complex biological matrices.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | Chiral-AGP (α1-acid glycoprotein) |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.1) : 2-Propanol (100:0.9, v/v)[2] |
| Flow Rate | 0.6 mL/min[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM)[2] |
| SRM Transition | m/z 358 -> m/z 340[2] |
| Injection Volume | 10 µL |
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Method Validation Summary
| Parameter | 5-Hydroxy Propafenone Enantiomers |
| Linearity Range | 20 - 500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2] |
| Precision and Accuracy | Within 11%[2] |
Caption: LC-MS/MS experimental workflow for 5-Hydroxy Propafenone enantiomer analysis.
Method Development and Optimization
The successful chiral separation of 5-hydroxy propafenone enantiomers is dependent on several critical parameters. The following logical relationship diagram illustrates the key considerations in the method development process.
Caption: Logical workflow for analytical method development.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the development of robust and reliable analytical methods for the chiral separation of 5-hydroxy propafenone enantiomers. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for bioanalytical applications. Successful implementation of these methods will enable accurate pharmacokinetic and pharmacodynamic studies, contributing to a better understanding of the stereoselective disposition of propafenone and its active metabolite.
References
Troubleshooting & Optimization
Overcoming matrix effects in 5-Hydroxy Propafenone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 5-Hydroxy Propafenone.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis, their potential causes, and recommended solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for 5-Hydroxy Propafenone shows significant peak tailing and poor symmetry. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common issue that can arise from several factors. One primary cause can be secondary interactions between the analyte and the stationary phase of the analytical column. To address this, consider the following:
-
Mobile Phase Modification: The pH of the mobile phase can significantly impact the ionization state of 5-Hydroxy Propafenone and its interaction with the column. Using mobile phase additives like formic acid or ammonium formate can help to improve peak shape.[1][2][3] For instance, a mobile phase consisting of 10mM ammonium formate (pH 3.0) and methanol has been shown to produce good peak shapes.[1]
-
Column Choice: Ensure you are using a high-quality, well-maintained column suitable for basic compounds. A C18 column is commonly used for this analysis.[1][2][4] Over time, column performance can degrade, leading to poor peak shape. Consider replacing the column if it has been used extensively.
-
Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try reducing the injection volume or diluting the sample.
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am observing a weak signal for 5-Hydroxy Propafenone, and my assay sensitivity is lower than expected. What are the likely reasons and solutions?
-
Answer: Low signal intensity is often a direct consequence of matrix effects, specifically ion suppression.[5][6][7] Endogenous components in the biological matrix, such as phospholipids, can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[5][6][8][9] Here’s how to troubleshoot this:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[7][10]
-
Protein Precipitation (PPT): While simple, PPT alone may not be sufficient to remove phospholipids.[7][8] Using acetonitrile for precipitation generally results in fewer phospholipids compared to methanol.[7]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A common approach involves extraction from an alkalinized plasma sample into an organic solvent mixture.[11]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and can significantly reduce matrix effects.[12]
-
Phospholipid Removal Technologies: Specialized techniques like HybridSPE® are designed to specifically target and remove phospholipids, leading to a much cleaner extract and reduced ion suppression.[1][5][9]
-
-
Chromatographic Separation: Optimize your chromatographic method to separate 5-Hydroxy Propafenone from the region where matrix components elute. A post-column infusion experiment can help identify the ion suppression zones in your chromatogram.[13][14][15]
-
Internal Standard: Use a stable isotope-labeled (SIL) internal standard for 5-Hydroxy Propafenone. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification by compensating for signal variations.[16][17]
-
Issue 3: High Variability and Poor Reproducibility
-
Question: My results for replicate injections of the same sample are inconsistent. What could be causing this lack of reproducibility?
-
Answer: High variability in results is often linked to inconsistent matrix effects between samples. This can be due to variations in the biological matrix itself or inconsistencies in the sample preparation process.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples, standards, and quality controls. Inconsistent extraction efficiencies can lead to variable analyte recovery and matrix composition.
-
Employ Robust Cleanup: As with low sensitivity, a more rigorous sample cleanup method like SPE or specific phospholipid removal will lead to more consistent and reproducible results by minimizing the impact of variable matrix components.[1][9] One study highlighted that using HybridSPE® technology completely knocked out the risk of phospholipid accumulation on the column, resulting in excellent column performance.[1]
-
Check for System Contamination: Buildup of matrix components, especially phospholipids, on the analytical column and in the MS source can lead to erratic performance.[6] Implement a regular system cleaning and column washing protocol.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 5-Hydroxy Propafenone analysis?
A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[16] In the analysis of 5-Hydroxy Propafenone from biological samples, endogenous components like phospholipids, salts, and proteins can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[7][16] Phospholipids are a major cause of ion suppression in LC-MS/MS bioanalysis.[5][6]
Q2: What is the best sample preparation technique to minimize matrix effects for 5-Hydroxy Propafenone?
A2: While the "best" technique can depend on the required sensitivity and laboratory workflow, methods that effectively remove phospholipids are highly recommended. Techniques like Solid-Phase Extraction (SPE) and specialized phospholipid removal plates/cartridges (e.g., HybridSPE®) generally provide cleaner extracts compared to simple protein precipitation (PPT).[1][8][9] LLE can also be effective.[11] For high-throughput screening, automated SPE or phospholipid removal in a 96-well format can be very efficient.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a pure solution at the same concentration. A significant difference in response indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which helps to identify the retention time windows where ion suppression or enhancement occurs.[13][14][15]
Q4: Can changing the mobile phase composition help in overcoming matrix effects?
A4: Yes, optimizing the mobile phase can help mitigate matrix effects. By altering the gradient, organic solvent, or additives, you can chromatographically separate 5-Hydroxy Propafenone from interfering matrix components. Mobile phase additives like ammonium formate or formic acid can also improve ionization efficiency and peak shape.[3][18] For example, a study successfully used a mobile phase of methanol and 5 mM ammonium acetate with 0.2% formic acid.[2][4]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A5: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for achieving the most accurate and precise results, especially in regulated bioanalysis. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it is affected by matrix effects in the same way.[16][17] This allows for reliable correction of any signal suppression or enhancement, leading to more robust and reliable data.
Experimental Protocols and Data
Table 1: Comparison of Sample Preparation Techniques for 5-Hydroxy Propafenone Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Methanol | 85 - 105[19] | 98.5 - 105.2[19] | Simple, fast, and inexpensive.[20] | May not effectively remove all phospholipids, leading to potential ion suppression.[7][8] |
| Liquid-Liquid Extraction (LLE) | > 80 | Generally lower than PPT | Provides a cleaner extract than PPT.[7] | More time-consuming and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | > 85 | Generally lower than PPT and LLE[12] | Provides a much cleaner extract and allows for sample concentration. | Requires method development and can be more expensive. |
| HybridSPE® (Phospholipid Removal) | > 95[1] | No significant matrix effect observed[1] | Specifically removes phospholipids, significantly reducing ion suppression and improving column lifetime.[1][5][9] | Higher initial cost compared to PPT. |
Note: The values presented are indicative and can vary based on the specific experimental conditions.
Detailed Methodologies
1. Protein Precipitation Method (Example) [2][4]
-
To 200 µL of plasma sample, add 800 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS injection.
2. HybridSPE®-Precipitation Method (Example) [1]
-
Add 100 µL of the plasma sample to a 1.5 mL microcentrifuge tube.
-
Add 300 µL of 1% formic acid in acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Transfer the entire mixture to a HybridSPE® cartridge.
-
Apply a positive pressure or vacuum to force the sample through the cartridge.
-
Collect the filtrate for direct injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for troubleshooting and overcoming matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lctsbible.com [lctsbible.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. scribd.com [scribd.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chiron.no [chiron.no]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Propafenone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the HPLC separation of propafenone and its primary metabolites, 5-hydroxypropafenone and N-despropylpropafenone.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of propafenone and why are they important to separate?
A1: The major metabolites of propafenone are 5-hydroxypropafenone and N-despropylpropafenone.[1][2] It is crucial to achieve good chromatographic separation of these metabolites from the parent drug, and from each other, as they are pharmacologically active and can contribute to both the therapeutic and adverse effects of propafenone treatment.[1]
Q2: What are the physicochemical properties of propafenone and its metabolites that influence their HPLC separation?
A2: Propafenone and its metabolites are basic compounds. Their ionization state, and therefore their retention and peak shape in reversed-phase HPLC, is highly dependent on the pH of the mobile phase. Understanding their pKa and hydrophobicity (logP) is key to developing a robust separation method.
| Compound | pKa | logP |
| Propafenone | ~9.0 - 9.27[3] | ~3.2[3] |
| 5-Hydroxypropafenone | ~9.83[4] | ~2.43[4] |
| N-Despropylpropafenone | ~11.86 (Predicted)[5] | Not available |
Q3: Why am I observing peak tailing for propafenone and its metabolites?
A3: Peak tailing for basic compounds like propafenone and its metabolites is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the positively charged analytes (at acidic to neutral pH) and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.
Q4: How does the mobile phase pH affect the resolution of propafenone and its metabolites?
A4: The mobile phase pH is a critical parameter for optimizing the separation of these basic compounds.
-
At low pH (e.g., pH 2-4): The analytes will be fully protonated (positively charged). This can lead to good solubility in the mobile phase but may also cause peak tailing due to interactions with silanol groups.
-
At mid-range pH (e.g., pH 5-8): The ionization of the analytes may be incomplete or variable, which can lead to poor peak shapes and reproducibility issues. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analytes.
-
At high pH (e.g., pH 9-11): The analytes will be in their neutral, uncharged form. This can significantly improve peak shape by minimizing interactions with silanol groups. However, it is essential to use a pH-stable column, as traditional silica-based columns can degrade at high pH.
Q5: What type of HPLC column is best suited for the separation of propafenone and its metabolites?
A5: A C18 or C8 column is commonly used for the separation of propafenone and its metabolites. To minimize peak tailing, it is recommended to use a modern, high-purity silica column with end-capping. For separations at higher pH, a hybrid or specially bonded, pH-stable column is required.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific issues you may encounter during the HPLC separation of propafenone and its metabolites.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between propafenone and 5-hydroxypropafenone | - Inappropriate mobile phase pH.- Insufficient organic solvent strength in the mobile phase. | - Adjust the mobile phase pH. Since 5-hydroxypropafenone is more polar (lower logP) than propafenone, optimizing the pH can alter their relative retention times.- Modify the gradient of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient can improve the separation of closely eluting peaks. |
| All peaks are broad | - Column contamination or degradation.- High dead volume in the HPLC system.- Sample overload. | - Flush the column with a strong solvent or replace it if necessary.- Check all connections for proper fitting and use tubing with the smallest possible internal diameter.- Reduce the injection volume or the concentration of the sample. |
| Significant peak tailing for all analytes | - Secondary interactions with residual silanol groups on the column. | - Lower the mobile phase pH to around 3 and use a buffer (e.g., phosphate or formate) to maintain a consistent pH.- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).- Use a column specifically designed for the analysis of basic compounds (e.g., a base-deactivated column).- Consider using a mobile phase with a higher pH (e.g., pH 10) with a pH-stable column to analyze the compounds in their neutral form. |
| Split peaks | - Co-elution of an interfering compound.- Column void or channeling.- Sample solvent is too strong. | - Review the sample preparation procedure for potential sources of contamination.- Replace the column.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of propafenone and its metabolites. These should be considered as starting points for method development and optimization.
Method 1: Reversed-Phase HPLC with UV Detection [6]
-
Column: Tracer Excel C18 (25 x 0.46 cm i.d., 5 µm)
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH not specified)
-
Flow Rate: 1.7 mL/min
-
Detection: UV at 210 nm
Method 2: Chiral Separation of Propafenone and its Metabolites [7]
-
Column: Chiralpak AD
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Mobile Phase: Varies depending on the specific separation (e.g., hexane-isopropanol mixtures with additives like diethylamine)
-
Flow Rate: Not specified
-
Detection: Not specified
Visualizations
Metabolic Pathway of Propafenone
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: 5-HYDROXY PROPAFENONE (CHEMBL1264) - ChEMBL [ebi.ac.uk]
- 5. N-DEPROPYL PROPAFENONE | 86383-21-3 [amp.chemicalbook.com]
- 6. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective HPLC analysis of propafenone and of its main metabolites using polysaccharide and protein-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Hydroxy Propafenone Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy Propafenone. Our aim is to help you optimize extraction recovery and address common challenges encountered during experimental procedures.
Troubleshooting Guides
Issue: Low Recovery of 5-Hydroxy Propafenone
Low or inconsistent recovery of 5-Hydroxy Propafenone is a common issue that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshooting and resolving this problem.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Explanation |
| Suboptimal Extraction Method | Evaluate alternative extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Different extraction methods offer varying selectivity and efficiency for different analytes and matrices. SPE can provide cleaner extracts and higher recovery compared to protein precipitation.[1][2] |
| Issues with Protein Precipitation | If using protein precipitation with methanol, consider using acidified methanol or acetonitrile as the precipitating solvent.[3] An 8:1 solvent-to-plasma ratio has shown significant improvement in recovery from hemolyzed plasma.[3] | Standard methanolic protein precipitation can lead to poor recovery of 5-Hydroxy Propafenone, especially in hemolyzed plasma.[3] Acidification can help release the analyte from potential binding to blood components.[3] |
| Incorrect pH during LLE | Adjust the pH of the aqueous phase to an alkaline level (e.g., pH 9 or 11.4) before extraction with an organic solvent.[4][5] | The extraction efficiency of 5-Hydroxy Propafenone in LLE is pH-dependent. An alkaline pH ensures the analyte is in its non-ionized form, facilitating its partitioning into the organic phase. |
| Inappropriate SPE Sorbent | Select an SPE sorbent based on the physicochemical properties of 5-Hydroxy Propafenone. A C8 or C18 reversed-phase sorbent is commonly used.[1][6] | The choice of sorbent is critical for effective retention and elution of the target analyte.[2][7] |
| Analyte Degradation | Investigate the stability of 5-Hydroxy Propafenone under your experimental conditions. Propafenone has been shown to be susceptible to oxidative and thermal degradation.[8] | Although the linked study focuses on propafenone, its structural similarity to 5-Hydroxy Propafenone suggests potential stability issues. Ensure proper sample handling and storage. |
Troubleshooting Workflow for Low Recovery
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 5-Hydroxy Propafenone from plasma?
A1: The most commonly employed methods for the extraction of 5-Hydroxy Propafenone from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1][3][9][10][11] SPE and LLE are often preferred for their ability to provide cleaner sample extracts, which is crucial for sensitive analytical techniques like LC-MS/MS.[1][9][10][11]
Q2: I am observing poor recovery of 5-Hydroxy Propafenone specifically in hemolyzed plasma samples. What could be the cause?
A2: Poor recovery in hemolyzed plasma is a known issue, particularly when using methanolic protein precipitation.[3] The problem is exacerbated at higher methanol-to-plasma ratios (e.g., 8:1), where recovery can drop significantly.[3] This suggests potential binding of 5-Hydroxy Propafenone to components released during hemolysis. The use of acidified methanol or acetonitrile as the precipitation solvent has been shown to significantly improve recovery in such samples.[3]
Q3: What are the recommended pH conditions for Liquid-Liquid Extraction (LLE) of 5-Hydroxy Propafenone?
A3: For efficient LLE, it is recommended to adjust the plasma sample to an alkaline pH. Studies have successfully used pH 9 and pH 11.4 for the extraction of propafenone and its metabolites.[4][5] At alkaline pH, 5-Hydroxy Propafenone is in its non-ionized form, which increases its solubility in organic extraction solvents.
Q4: Which type of Solid-Phase Extraction (SPE) cartridge is suitable for 5-Hydroxy Propafenone?
A4: Reversed-phase SPE cartridges, such as those with C8 or C18 sorbents, have been effectively used for the extraction of 5-Hydroxy Propafenone from human plasma.[1][6] The selection of the appropriate sorbent and optimization of the wash and elution steps are critical for achieving high recovery and a clean extract.[2][7]
Q5: What analytical techniques are typically used for the quantification of 5-Hydroxy Propafenone after extraction?
A5: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of 5-Hydroxy Propafenone.[1][12] This technique offers high selectivity and allows for the simultaneous determination of propafenone and its metabolites.[12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5-Hydroxy Propafenone
This protocol is based on a validated LC-MS/MS method for the determination of propafenone and its metabolites in human plasma.[1]
Materials:
-
C8 SPE Cartridges
-
Human Plasma (K2EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate
-
Trifluoroacetic Acid (TFA)
-
Internal Standard (IS) Solution (e.g., Carbamazepine)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard.
-
SPE Cartridge Conditioning: Condition the C8 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a solution designed to remove interferences (e.g., a low percentage of organic solvent in an aqueous buffer).
-
Elution: Elute 5-Hydroxy Propafenone and other analytes with an appropriate volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
General SPE Workflow
Protocol 2: Optimized Protein Precipitation for Hemolyzed Plasma
This protocol is adapted from a study that addressed low recovery in hemolyzed samples.[3]
Materials:
-
Hemolyzed Human Plasma (K2EDTA)
-
Acidified Methanol (e.g., with 0.1% formic acid) or Acetonitrile
-
Internal Standard Solution
Procedure:
-
Sample Preparation: Aliquot a known volume of hemolyzed plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard to the plasma sample.
-
Protein Precipitation: Add the precipitation solvent (acidified methanol or acetonitrile) at a solvent-to-plasma ratio of 8:1.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Further Processing: The supernatant can be directly injected for LC-MS/MS analysis or subjected to further clean-up or concentration steps if necessary.
Data Summary
Table 1: Recovery of 5-Hydroxy Propafenone using Different Protein Precipitation Conditions in Hemolyzed Plasma
| Precipitation Solvent | Solvent:Plasma Ratio | Relative Recovery (%) | Reference |
| Methanol | 8:1 | 9% | [3] |
| Acidified Methanol | 8:1 | 99% | [3] |
| Acetonitrile | 8:1 | Significantly Improved | [3] |
Data adapted from a study on overcoming recovery challenges in hemolyzed samples.[3]
Table 2: Comparison of Common Extraction Methods for 5-Hydroxy Propafenone
| Extraction Method | Advantages | Potential Challenges | Common Solvents/Sorbents |
| Solid-Phase Extraction (SPE) | High recovery, clean extracts, potential for automation.[2] | Method development can be more complex.[2] | C8, C18 sorbents.[1][6] |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences. | Can be labor-intensive and use larger volumes of organic solvents. | Dichloromethane, Toluene/Dichloromethane/Isopropanol.[4][13] |
| Protein Precipitation (PP) | Simple, fast, and inexpensive. | Extracts can be less clean, potential for ion suppression in MS, low recovery in hemolyzed plasma.[3] | Methanol, Acetonitrile (acidified for improved recovery).[3] |
References
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. altasciences.com [altasciences.com]
- 4. Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor sensitivity in 5-Hydroxy Propafenone assays
Welcome to the technical support center for 5-Hydroxy Propafenone assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: We are observing poor sensitivity for 5-Hydroxy Propafenone in our LC-MS/MS assay. What are the common causes and how can we troubleshoot this?
A1: Poor sensitivity in 5-Hydroxy Propafenone LC-MS/MS assays can stem from several factors, including suboptimal mass spectrometry parameters, inefficient sample preparation, matrix effects, and issues with the chromatographic separation.
Troubleshooting Steps:
-
Optimize Mass Spectrometry Parameters: Ensure your MS parameters are optimized for 5-Hydroxy Propafenone. This includes selecting the correct precursor and product ion transitions, as well as optimizing collision energy, spray voltage, and gas flows.[1][2][3][4] A manual tune of key parameters is recommended to find the optimal settings rather than relying solely on autotune routines.[5]
-
Evaluate Sample Preparation: Inefficient extraction of 5-Hydroxy Propafenone from the biological matrix is a common cause of low sensitivity. Liquid-liquid extraction has been reported to yield poor recovery for 5-Hydroxy Propafenone.[1] Consider alternative methods like solid-phase extraction (SPE) or protein precipitation.[3][6] For protein precipitation, using acidified methanol or acetonitrile can significantly improve recovery, especially in hemolyzed plasma samples.[6]
-
Assess for Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of 5-Hydroxy Propafenone, leading to inaccurate quantification and poor sensitivity.[7] To check for matrix effects, compare the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.[2] If significant matrix effects are observed, consider using a more effective sample cleanup method, such as Hybrid SPE, which is designed to remove phospholipids that are a major source of matrix effects.[1]
-
Optimize Chromatography: Poor chromatographic peak shape can lead to lower sensitivity. Ensure your mobile phase composition and gradient are optimized for good separation and peak shape.[1][8] A Gemini C18 column with a mobile phase of 10mM Ammonium formate (pH 3.0) and Methanol (20:80% V/V) has been shown to provide good peak shape and response.[1]
Q2: Our recovery of 5-Hydroxy Propafenone is inconsistent, particularly in hemolyzed plasma samples. What is causing this and how can we improve it?
A2: Poor and inconsistent recovery of 5-Hydroxy Propafenone, especially in hemolyzed plasma, is a known issue. This is often due to the analyte binding to components released from red blood cells.
Solutions:
-
Optimize Protein Precipitation: Standard protein precipitation with methanol can result in low recovery for 5-Hydroxy Propafenone in hemolyzed samples.[6] A significant improvement in recovery can be achieved by using acidified methanol or acetonitrile as the precipitation solvent.[6] Adding a small amount of formic acid (e.g., 0.2% v/v) to the supernatant after initial precipitation with methanol can also release the analyte and improve recovery.[6]
-
Adjust Solvent-to-Plasma Ratio: The ratio of the precipitation solvent to the plasma volume can impact recovery. An 8:1 ratio of acidified methanol or acetonitrile to plasma has been shown to be effective.[6]
-
Consider Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup and may improve recovery by removing interfering substances present in hemolyzed samples.[3]
Q3: We are struggling with matrix effects in our assay. How can we identify and mitigate them?
A3: Matrix effects are a common challenge in bioanalytical assays and are caused by co-eluting endogenous components from the sample matrix that affect the ionization of the analyte.[7][9]
Identification of Matrix Effects:
The most common method to assess matrix effects is the post-extraction spike method. The response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. The matrix factor (MF) can be calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[2]
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Techniques like Hybrid SPE are specifically designed to remove phospholipids, a major contributor to matrix effects in plasma samples.[1]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from the interfering matrix components. This may involve adjusting the mobile phase gradient or trying a different column chemistry.[8]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected in the same way as the analyte.[2] Propafenone-d5 has been used as an internal standard in some methods.[1]
Experimental Protocols
Optimized LC-MS/MS Parameters for 5-Hydroxy Propafenone Analysis
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development. It is crucial to optimize these parameters on your specific instrument.[5]
| Parameter | Setting |
| Chromatography | |
| Column | Gemini C18, 75 x 4.6 mm, 3.0 µm[1] |
| Mobile Phase | 10mM Ammonium formate (pH 3.0 with formic acid): Methanol (20:80% V/V)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 35°C[1] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][2][4] |
| Spray Voltage | 4.0 kV[1] |
| Capillary Temperature | 270 °C[1] |
| Vaporizer Temperature | 350 °C[1] |
| Sheath Gas Pressure | 50 units[1] |
| Auxiliary Gas Pressure | 10 units[1] |
| MRM Transition (5-OH Propafenone) | m/z 358.2 → 116.2[2][4] |
| MRM Transition (Propafenone) | m/z 342.2 → 116.1[2][4] |
| MRM Transition (Propafenone-d5 IS) | m/z 347.2 → 116.1 (example) |
Sample Preparation Protocol: Protein Precipitation for Improved Recovery
This protocol is designed to improve the recovery of 5-Hydroxy Propafenone, especially from hemolyzed plasma.[6]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 800 µL of acetonitrile containing 0.2% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for poor sensitivity in 5-Hydroxy Propafenone assays.
Caption: Decision tree for troubleshooting poor recovery of 5-Hydroxy Propafenone.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scispace.com [scispace.com]
- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altasciences.com [altasciences.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. bme.psu.edu [bme.psu.edu]
Technical Support Center: Method Refinement for Simultaneous Analysis of Propafenone and 5-Hydroxy Propafenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the simultaneous analysis of Propafenone and its active metabolite, 5-Hydroxy Propafenone. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Question | Potential Causes | Solutions |
| Why am I observing poor peak shapes (tailing or fronting) for Propafenone and/or 5-Hydroxy Propafenone? | Column Issues: Column degradation, particularly with silica-based columns at high pH, can lead to peak tailing. A void at the column inlet can also cause distorted peaks.[1][2] Mobile Phase pH: Inappropriate mobile phase pH can affect the ionization state of the analytes, leading to secondary interactions with the stationary phase and causing peak tailing.[1] Contamination: A contaminated guard or analytical column can result in peak shape issues.[2] | Optimize Mobile Phase: Adjust the pH of the mobile phase. For basic compounds like Propafenone, a slightly acidic mobile phase can improve peak shape.[1] Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[2][3] Check for Voids: A sudden change in peak shape for all analytes could indicate a column void. Replacing the column is the most effective solution.[1] |
| I am experiencing low sensitivity or a weak signal for one or both analytes. How can I improve it? | Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source, leading to a reduced signal.[4][5] Suboptimal MS Parameters: Incorrect mass spectrometer settings, such as capillary voltage or gas pressures, can lead to poor ionization and low sensitivity.[6] Inefficient Sample Preparation: Poor recovery during sample preparation will result in a lower concentration of the analytes reaching the detector. | Improve Sample Cleanup: Enhance the sample preparation method to remove interfering matrix components. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE). Optimize MS Source Conditions: Tune the mass spectrometer parameters specifically for Propafenone and 5-Hydroxy Propafenone to ensure optimal ionization.[6] Chromatographic Separation: Adjust the chromatographic method to separate the analytes from the ion-suppressing regions of the chromatogram.[7] |
| My results show high variability and poor reproducibility. What are the likely causes? | Inconsistent Sample Preparation: Variability in sample preparation, especially manual methods like liquid-liquid extraction or solid-phase extraction, can introduce inconsistency. Sample Stability Issues: Degradation of Propafenone or 5-Hydroxy Propafenone in the collected samples or during the analytical process can lead to variable results.[4] Instrumental Variability: Fluctuations in the HPLC/UPLC system or mass spectrometer can contribute to poor reproducibility. | Automate Sample Preparation: If possible, use automated sample preparation systems to minimize manual variability. Assess Analyte Stability: Conduct stability studies of the analytes in the biological matrix under different storage and processing conditions.[4] System Suitability Tests: Regularly perform system suitability tests to monitor the performance and consistency of the analytical instruments. |
| I am observing matrix effects in my LC-MS/MS analysis. How can I mitigate them? | Co-elution of Matrix Components: Endogenous substances from the biological matrix that co-elute with the analytes can interfere with their ionization.[4][5] Ineffective Sample Cleanup: Simple sample preparation methods like "dilute and shoot" or protein precipitation may not adequately remove matrix components.[8] | Enhance Chromatographic Resolution: Modify the gradient or change the column to better separate the analytes from interfering matrix components. Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove a wider range of matrix interferences.[9][10][11] Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the simultaneous analysis of Propafenone and 5-Hydroxy Propafenone in a clinical setting?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[2][12][13] It allows for the accurate quantification of both the parent drug and its metabolite at low concentrations typically found in biological samples.[2][13]
Q2: What are the common sample preparation techniques used for extracting Propafenone and 5-Hydroxy Propafenone from plasma?
A2: The most common techniques are solid-phase extraction (SPE) and protein precipitation (PPT).[12][13] SPE generally provides a cleaner extract, which can help in reducing matrix effects and improving sensitivity.[12] PPT is a simpler and faster method but may result in a dirtier extract.[8][13]
Q3: How can I avoid the degradation of Propafenone during sample storage and analysis?
A3: Propafenone has been found to be susceptible to oxidative and thermal degradation.[4] It is recommended to store samples at low temperatures (e.g., -20°C or -80°C) and to protect them from light. During analysis, using an autosampler with temperature control can help minimize degradation in the processed samples.
Q4: What are the key validation parameters to consider when developing a method for the simultaneous analysis of Propafenone and 5-Hydroxy Propafenone?
A4: Key validation parameters include selectivity, linearity, accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term). These parameters ensure the reliability and robustness of the analytical method.
Q5: Are there any known drug-drug interactions that can affect the analysis of Propafenone?
A5: Propafenone is metabolized by cytochrome P450 enzymes, particularly CYP2D6.[12] Co-administration of drugs that are inhibitors or inducers of these enzymes can alter the plasma concentrations of Propafenone and its metabolites, which is a clinical consideration rather than a direct analytical interference.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the simultaneous analysis of Propafenone and 5-Hydroxy Propafenone.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Ionization Mode | MRM Transitions (m/z) | Reference |
| LC-MS/MS | ACE-5 C8 (50 x 4.6 mm) | A: Ammonium acetate with 0.01% TFA in water; B: Acetonitrile (Gradient) | Not Specified | ESI+ | Propafenone: 342.3 → 116.2; 5-OH Propafenone: 358.3 → 116.2 | [12] |
| LC-MS/MS | Hedera ODS-2 C18 | A: Methanol; B: 5 mM ammonium acetate with 0.2% formic acid (68:32, v/v) | 0.4 | ESI+ | Propafenone: 342.2 → 116.1; 5-OH Propafenone: 358.2 → 116.2 | [2][13] |
| UHPLC-MS/MS | BEH C18 | A: 0.1% formic acid in water; B: Acetonitrile with 0.1% formic acid (Gradient) | 0.6 | ESI+ | Not specified | [14] |
| LC-MS/MS | Gemini C18 (75 x 4.6 mm, 3.0 µm) | A: 10mM ammonium formate (pH 3.0); B: Methanol (20:80, v/v) | 0.5 | ESI+ | Not specified | [3] |
Table 2: Method Performance Characteristics
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | Propafenone: 1-500; 5-OH Propafenone: 1-500 | 1.0 for both | <10 | <5 | Not specified | [12] |
| LC-MS/MS | 0.5-400 for both | ~0.5 for both | Not specified | Not specified | Not specified | [2][13] |
| UHPLC-MS/MS | Propafenone: 5.11-1000; 5-OH Propafenone: 5.11-1000 | 5.11 for both | Propafenone: 2.50-5.52; 5-OH Propafenone: 2.16-6.34 | Propafenone: 3.38-5.18; 5-OH Propafenone: 3.23-4.94 | Propafenone: 95.6-107; 5-OH Propafenone: 93.4-106 | [14] |
| LC-MS/MS | Propafenone: 0.50-500.00; 5-OH Propafenone: 0.25-250.00 | Propafenone: 0.50; 5-OH Propafenone: 0.25 | <6.1 | <14.2 | Propafenone: 99.5–108.7; 5-OH Propafenone: 94.6–108.3 | [3] |
Visualizations
Caption: Experimental workflow for the simultaneous analysis of Propafenone and 5-Hydroxy Propafenone.
Caption: Logical troubleshooting workflow for common analytical issues.
References
- 1. waters.com [waters.com]
- 2. bvchroma.com [bvchroma.com]
- 3. mastelf.com [mastelf.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. Tips to Improve LC/MS Sensitivity in Your Lab [phenomenex.com]
- 10. silicycle.com [silicycle.com]
- 11. specartridge.com [specartridge.com]
- 12. welch-us.com [welch-us.com]
- 13. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: 5-Hydroxy Propafenone Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 5-Hydroxy Propafenone pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of 5-Hydroxy Propafenone?
A1: 5-Hydroxy Propafenone is the major active metabolite of Propafenone. It is formed primarily through the action of the cytochrome P450 enzyme CYP2D6.[1][2][3] Propafenone is also metabolized to a lesser extent to another active metabolite, Norpropafenone, by the enzymes CYP3A4 and CYP1A2.[2][3]
Q2: We are observing significant inter-individual variability in 5-Hydroxy Propafenone plasma concentrations. What are the likely causes?
A2: High inter-individual variability is a known characteristic of Propafenone and its metabolites. The primary driver of this variability is the genetic polymorphism of the CYP2D6 gene.[1][4] Individuals can be classified into different metabolizer phenotypes, which significantly impacts the formation of 5-Hydroxy Propafenone:
-
Extensive Metabolizers (EMs): Have normal CYP2D6 enzyme activity.
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme function, leading to reduced formation of 5-Hydroxy Propafenone and higher plasma concentrations of the parent drug, Propafenone.[2][5]
-
Intermediate Metabolizers (IMs): Exhibit decreased CYP2D6 activity.[5]
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function.
Other contributing factors include drug-drug interactions, hepatic function, and the non-linear pharmacokinetics of Propafenone.[3][6]
Q3: How do CYP2D6 metabolizer phenotypes affect the pharmacokinetic parameters of Propafenone and 5-Hydroxy Propafenone?
A3: The CYP2D6 phenotype has a profound effect on the pharmacokinetic profile. In Poor Metabolizers (PMs) compared to Extensive Metabolizers (EMs), the exposure to Propafenone is significantly increased, while the formation of 5-Hydroxy Propafenone is reduced.
Pharmacokinetic Parameters of Propafenone in Different CYP2D6 Metabolizer Phenotypes (at a 300 mg dose) [1][4][7]
| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Change (PMs vs. EMs) |
| AUC (µg·h/mL) | 15.9 | 6.6 | 2.4-fold higher |
| Cmax (µg/mL) | 1.10 | 0.098 | 11.2-fold higher |
| t1/2 (h) | 12.8 | 2.7 | 4.7-fold higher |
Q4: What are the clinical implications of this pharmacokinetic variability?
A4: The variability in Propafenone and 5-Hydroxy Propafenone concentrations can have significant clinical consequences. Higher Propafenone levels in Poor Metabolizers can increase the risk of adverse effects, including proarrhythmic events and exaggerated beta-adrenergic blocking activity.[2][8] Conversely, in Ultrarapid Metabolizers, lower plasma concentrations may lead to a lack of therapeutic efficacy. Therefore, dose adjustments based on CYP2D6 genotype may be necessary to ensure safety and effectiveness.[1][4]
Q5: Are there any known drug-drug interactions that can affect 5-Hydroxy Propafenone levels?
A5: Yes, co-administration of drugs that inhibit or induce the CYP enzymes involved in Propafenone metabolism can significantly alter 5-Hydroxy Propafenone levels.
-
CYP2D6 Inhibitors: Strong inhibitors of CYP2D6, such as certain antidepressants (e.g., fluoxetine, paroxetine) and other antiarrhythmics (e.g., quinidine), can mimic the Poor Metabolizer phenotype by blocking the formation of 5-Hydroxy Propafenone.[3][9][10]
-
CYP3A4 and CYP1A2 Inhibitors: Drugs that inhibit CYP3A4 (e.g., ketoconazole, erythromycin) or CYP1A2 can also increase Propafenone concentrations.[2][9] The simultaneous use of both a CYP2D6 and a CYP3A4 inhibitor with Propafenone should be avoided.[2][3]
-
Inducers: Conversely, inducers of these enzymes (e.g., rifampin) can decrease Propafenone plasma levels.[10]
Troubleshooting Guides
Issue 1: Inconsistent or highly variable 5-Hydroxy Propafenone concentrations across study subjects.
| Potential Cause | Troubleshooting Step |
| Undetermined CYP2D6 Genotype | Genotype subjects for common CYP2D6 alleles to stratify the study population into Poor, Intermediate, Extensive, and Ultrarapid Metabolizers. |
| Concomitant Medications | Obtain and review a detailed medication history for each subject to identify any potential interacting drugs (CYP2D6, CYP3A4, CYP1A2 inhibitors or inducers). |
| Non-linear Pharmacokinetics | Be aware that Propafenone exhibits non-linear pharmacokinetics, meaning that a dose increase can lead to a more than proportional increase in plasma concentration.[3] |
| Hepatic Impairment | Assess the liver function of subjects, as severe hepatic dysfunction can increase the bioavailability of Propafenone.[3][11] |
Issue 2: Lower than expected 5-Hydroxy Propafenone levels.
| Potential Cause | Troubleshooting Step |
| Poor Metabolizer Phenotype | Confirm the subject's CYP2D6 genotype. In PMs, the formation of 5-Hydroxy Propafenone is significantly reduced or absent.[2][3] |
| Co-administration of CYP2D6 Inhibitors | Review concomitant medications for strong CYP2D6 inhibitors. |
| Sample Handling and Stability | Ensure proper sample collection, processing, and storage conditions to prevent degradation of the analyte. |
| Analytical Method Sensitivity | Verify that the lower limit of quantification (LLOQ) of the analytical method is sufficient to detect the expected concentrations. |
Issue 3: Higher than expected Propafenone to 5-Hydroxy Propafenone metabolic ratio.
| Potential Cause | Troubleshooting Step |
| CYP2D6 Poor Metabolizer Status | This is the most likely cause. A high parent drug to metabolite ratio is characteristic of the PM phenotype.[5] |
| Inhibition of CYP2D6 | Check for the use of concomitant CYP2D6 inhibiting drugs. |
Experimental Protocols
Protocol: Quantification of Propafenone and 5-Hydroxy Propafenone in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[12][13][14]
-
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of Propafenone).
-
Vortex the mixture.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column (e.g., ACE-5 C8, 50 x 4.6 mm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate with 0.01% TFA) and an organic solvent (e.g., acetonitrile or methanol).[13][14]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Optimize instrument parameters such as fragmentor voltage and collision energy for each analyte and the internal standard.
-
-
Data Analysis
-
Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
Visualizations
Caption: Propafenone metabolism to its active metabolites.
Caption: Key factors contributing to pharmacokinetic variability.
Caption: A logical workflow for investigating PK variability.
References
- 1. mdpi.com [mdpi.com]
- 2. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. s3.pgkb.org [s3.pgkb.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nveo.org [nveo.org]
Technical Support Center: Enhancing Selectivity in 5-Hydroxy Propafenone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for 5-Hydroxy Propafenone. Our focus is on enhancing the selectivity of these methods to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving selectivity for 5-Hydroxy Propafenone analysis?
A1: The primary challenges in achieving high selectivity during the analysis of 5-Hydroxy Propafenone, an active metabolite of Propafenone, include:
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Interference from the parent drug, Propafenone: Due to structural similarities, Propafenone can interfere with the analysis of its metabolite.
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Presence of other metabolites: Propafenone is metabolized into other compounds, such as N-depropylpropafenone, which could potentially interfere with the analysis.[1]
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Matrix effects: Biological matrices like plasma and serum contain endogenous components (e.g., phospholipids, proteins) that can suppress or enhance the ionization of 5-Hydroxy Propafenone, leading to inaccurate quantification.[2][3][4]
-
Isomeric interference: Although not explicitly reported for 5-Hydroxy Propafenone in the provided results, the potential for isomeric metabolites that are difficult to separate chromatographically is always a consideration in drug metabolism studies.
Q2: What are the recommended analytical techniques for the selective determination of 5-Hydroxy Propafenone?
A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the selective and sensitive quantification of 5-Hydroxy Propafenone in biological matrices.[1][2][5][6] This method offers high selectivity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.[5]
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize advanced sample preparation techniques like Solid-Phase Extraction (SPE) or HybridSPE-Phospholipid technology to remove interfering phospholipids and proteins from the plasma sample.[2] Simple protein precipitation can also be used, but may be less effective at removing all matrix components.[5][6]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate 5-Hydroxy Propafenone from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction.
-
Matrix-Matched Calibrators and Quality Control Samples: Preparing calibration standards and quality control (QC) samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on enhancing selectivity.
Issue 1: Poor Peak Shape or Tailing for 5-Hydroxy Propafenone
-
Possible Cause: Sub-optimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. For 5-Hydroxy Propafenone, which is basic, a mobile phase with a pH around 3.0, adjusted with formic acid, has been shown to be effective.[2]
-
Column Choice: A C18 or C8 column is commonly used.[1][2] If peak shape is poor, consider trying a different column chemistry or a newer column.
-
Flow Rate: Optimize the flow rate. A flow rate of 0.4-0.5 mL/min has been successfully used.[2][5]
-
Column Contamination: Phospholipid accumulation can degrade column performance. The use of HybridSPE-Phospholipid technology can mitigate this.[2] If contamination is suspected, wash the column according to the manufacturer's instructions.
-
Issue 2: Interference Peak Observed at the Retention Time of 5-Hydroxy Propafenone
-
Possible Cause: Co-elution of an endogenous matrix component, the parent drug (Propafenone), or another metabolite.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Gradient Elution: Implement or adjust a gradient elution profile to improve the separation of 5-Hydroxy Propafenone from interfering compounds. A gradient mobile phase of ammonium acetate with 0.01% TFA in water and acetonitrile has been used successfully.[1]
-
Isocratic Elution: If using an isocratic method, adjust the mobile phase composition. A mixture of 10mM ammonium formate (pH 3.0) and methanol (20:80 v/v) has been reported.[2]
-
-
Enhance Mass Spectrometric Selectivity:
-
MRM Transition Optimization: Ensure that the selected MRM transitions are highly specific to 5-Hydroxy Propafenone. The transition m/z 358.2 → 116.2 is commonly used.[5] Check for potential cross-talk from other compounds by analyzing blank matrix and samples spiked with individual potential interferents.
-
-
Improve Sample Preparation: Re-evaluate your sample preparation method. If using protein precipitation, consider switching to a more selective technique like SPE to better remove interfering substances.[1]
-
Issue 3: Inconsistent Results and Poor Reproducibility (High %CV)
-
Possible Cause: Uncontrolled matrix effects or variability in sample preparation.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantify the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[3] If significant ion suppression or enhancement is observed, further optimization of sample preparation and chromatography is needed.
-
Internal Standard Selection: If not already using one, incorporate a suitable internal standard. A stable isotope-labeled version of 5-Hydroxy Propafenone is ideal. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. Carbamazepine has been used as an internal standard in some methods.[1]
-
Standardize Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, calibrators, and QCs. Use of automated liquid handlers can improve precision.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of 5-Hydroxy Propafenone.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 5-Hydroxy Propafenone | 0.25 - 250.00 | 0.25 | [2] |
| 5-Hydroxy Propafenone | 1 - 500 | 1.0 | [1] |
| 5-Hydroxy Propafenone | 0.5 - 500 | 0.5 | [5][6] |
| 5-Hydroxy Propafenone | 0.496 - 504.079 | 0.496 | [7] |
Table 2: Precision and Accuracy Data
| Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Method 1 | LLOQ, LQC, MQC, HQC | < 14.2 | < 14.2 | 94.6 - 108.3 | [2] |
| Method 2 | LLOQ, LQC, MQC, HQC | < 10 | < 5 | Not specified | [1] |
| Method 3 | LLOQ, Low, Med, High | < 6.9 | < 8.2 | 98.6 - 104.8 | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Method with HybridSPE-Phospholipid Sample Preparation
This protocol is based on a rapid and sensitive method for the simultaneous determination of Propafenone and 5-Hydroxy Propafenone in human plasma.[2]
1. Sample Preparation (HybridSPE-Phospholipid Technology)
-
To 100 µL of plasma sample, add 300 µL of 1% formic acid in acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Transfer the 400 µL mixture to a HybridSPE-Phospholipid cartridge.
-
Apply positive pressure or vacuum to pass the sample through the cartridge.
-
Collect the filtrate for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: Gemini C18 (75 x 4.6 mm, 3.0 µm)
-
Mobile Phase: 10mM ammonium formate (pH 3.0 with formic acid) and methanol (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: Not specified
-
Run Time: 4 minutes
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
MRM Transitions:
-
Propafenone: m/z 342.3 → 116.2
-
5-Hydroxy Propafenone: m/z 358.3 → 116.2
-
Protocol 2: LC-MS/MS Method with Solid-Phase Extraction (SPE)
This protocol is based on a sensitive assay for the determination of Propafenone and its two metabolites, 5-Hydroxypropafenone and N-depropylpropafenone.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography Conditions
-
Column: ACE-5 C8 (50 x 4.6 mm)
-
Mobile Phase: Gradient elution with ammonium acetate containing 0.01% TFA in water and acetonitrile.
-
Flow Rate: Not specified
-
Retention Times:
-
5-Hydroxy Propafenone: 1.23 min
-
Propafenone: 1.36 min
-
N-depropylpropafenone: 1.24 min
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion TurboIonSpray
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Propafenone: m/z 342.30 → 116.20
-
5-Hydroxy Propafenone: m/z 358.30 → 116.20
-
N-depropylpropafenone: m/z 300.30 → 74.20
-
Visualizations
Caption: General experimental workflow for 5-Hydroxy Propafenone analysis.
Caption: Troubleshooting workflow for enhancing selectivity.
References
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
Validation & Comparative
Navigating Bioanalytical Method Validation for 5-Hydroxy Propafenone: A Comparative Guide to FDA/ICH Guidelines
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of key performance parameters for the bioanalytical method of 5-Hydroxy Propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone, in accordance with FDA and ICH guidelines.
This document delves into the essential validation characteristics, presenting a clear comparison of different methodologies and offering detailed experimental protocols. The aim is to equip researchers with the necessary information to select and implement a robust and reliable bioanalytical method for 5-Hydroxy Propafenone quantification in biological matrices.
Performance Comparison of Validated LC-MS/MS Methods
The following table summarizes the quantitative performance data from a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Propafenone and 5-Hydroxy Propafenone in human plasma. This data is presented to exemplify the expected performance characteristics of a well-validated method.
| Validation Parameter | Method 1: Hybrid SPE-Precipitation[1] | Method 2: Protein Precipitation[2] | FDA/ICH Acceptance Criteria |
| Linearity Range (ng/mL) | 0.25 - 250.00 | 0.5 - 500 | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 0.5 | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day Precision (%CV) | < 14.2 | Not explicitly stated | ≤ 15% (except at LLOQ, ≤ 20%) |
| Inter-day Precision (%CV) | < 14.2 | Not explicitly stated | ≤ 15% (except at LLOQ, ≤ 20%) |
| Intra-day Accuracy (%) | 94.6 – 108.3 | Not explicitly stated | Within ±15% of nominal (except at LLOQ, ±20%) |
| Inter-day Accuracy (%) | 94.6 – 108.3 | Not explicitly stated | Within ±15% of nominal (except at LLOQ, ±20%) |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Consistent, precise, and reproducible |
| Matrix Effect | No significant effect observed | Not explicitly stated | Consistent and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Stable | Stable | Within ±15% of nominal concentration |
Detailed Experimental Protocols
A robust bioanalytical method relies on a meticulously documented experimental protocol. Below are the detailed methodologies for the key experiments cited in the comparison table.
Method 1: Hybrid SPE-Precipitation LC-MS/MS Method[1]
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (IS).
-
Perform a protein precipitation step.
-
Utilize a Hybrid Solid Phase Extraction (SPE) phospholipid removal plate for further cleanup.
-
Evaporate the resulting sample to dryness and reconstitute it in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A suitable HPLC system.
-
Column: Gemini C18 column (75 x 4.6 mm, 3.0 µm).
-
Mobile Phase: Isocratic elution with a mixture of 10mM ammonium formate (pH 3.0 adjusted with formic acid) and methanol (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for 5-Hydroxy Propafenone and the IS.
-
Method 2: Protein Precipitation LC-MS/MS Method[2]
-
Sample Preparation:
-
To 200 µL of a human plasma sample, add a 4-fold volume of methanol to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
LC System: A suitable HPLC system.
-
Column: Hedera ODS-2 C18 analytical column.
-
Mobile Phase: A mixture of methanol and 5 mM ammonium acetate solution containing 0.2% formic acid (pH 3.2) (68:32, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for 5-Hydroxy Propafenone and the IS.
-
Visualizing the Bioanalytical Method Validation Workflow
To further clarify the process, the following diagrams illustrate the key stages of bioanalytical method validation and a decision-making workflow for method selection.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Decision Tree for Method Selection.
References
A Comparative Analysis of the Pharmacological Potency of Propafenone and its Active Metabolite, 5-Hydroxy Propafenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of the Class IC antiarrhythmic drug, propafenone, and its primary active metabolite, 5-hydroxy propafenone. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the potency of propafenone and 5-hydroxy propafenone at their principal molecular targets.
| Target | Parameter | Propafenone | 5-Hydroxy Propafenone | Reference |
| Sodium Channels | Potency Comparison | - | More Potent | [1] |
| Onset/Offset Kinetics | Slow | Slower (Twice as long as Propafenone) | [2] | |
| Beta-Adrenergic Receptors | Relative Potency | 1 | ~0.1 (10 times less potent) | [3][4] |
| EC50 (vs. [125I]iodocyanopindolol) | 111 ± 13 nM | Not specified | [5] | |
| Ki (S-enantiomer) | - | Not specified | [6] | |
| Ki (R-enantiomer) | - | Not specified | [6] | |
| hKv1.5 Potassium Channels | K D | 4.4 ± 0.3 µM | 9.2 ± 1.6 µM | [7] |
| HERG Potassium Channels | % Inhibition at 2 µM | 78.7 ± 2.3% | 71.1 ± 4.1% | [8] |
Pharmacological Profile Overview
Propafenone is a Class IC antiarrhythmic agent characterized by its ability to block cardiac sodium channels, thereby slowing conduction.[9] It also possesses beta-adrenergic blocking activity.[10] Propafenone is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, 5-hydroxy propafenone.[1]
The pharmacological activity of 5-hydroxy propafenone contributes significantly to the overall clinical effect of propafenone, particularly in individuals who are extensive metabolizers.[2] This metabolite exhibits a distinct potency profile compared to the parent compound.
Sodium Channel Blockade
Both propafenone and 5-hydroxy propafenone are potent blockers of cardiac sodium channels, which is the basis for their Class IC antiarrhythmic classification.[2] Experimental evidence suggests that 5-hydroxy propafenone is a more potent sodium channel blocker than propafenone itself.[1] Furthermore, 5-hydroxy propafenone exhibits slower onset and offset kinetics at the sodium channel, indicating a slower rate of dissociation from the inactivated state of the channel.[2]
Beta-Adrenergic Receptor Blockade
Propafenone exhibits non-selective beta-adrenergic receptor blocking activity. In contrast, 5-hydroxy propafenone is significantly less potent in this regard, with studies indicating its beta-blocking activity is approximately 10 times weaker than that of propafenone.[3][4] The S-enantiomer of propafenone is a more potent β-antagonist than the R-enantiomer.[4]
Potassium Channel Blockade
Both compounds have been shown to inhibit cardiac potassium channels, which can influence cardiac repolarization.
-
hKv1.5 Channels: Propafenone is a more potent blocker of the hKv1.5 potassium channel than its metabolite, as indicated by a lower dissociation constant (K D ).[7]
-
HERG Channels: At a concentration of 2 µM, propafenone and 5-hydroxy propafenone inhibit the HERG (hERG) potassium channel to a similar extent.[8]
Experimental Protocols
Whole-Cell Patch-Clamp for Ion Channel Analysis
This method is employed to measure the inhibitory effects of propafenone and 5-hydroxy propafenone on voltage-gated ion channels such as sodium, hKv1.5, and HERG channels.
1. Cell Preparation:
-
Mammalian cell lines (e.g., CHO, Ltk-) stably transfected with the gene encoding the ion channel of interest are cultured and prepared for electrophysiological recording.
2. Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is utilized.
-
External Solution (Example for HERG): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (Example for HERG): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution and used to form a high-resistance (GΩ) seal with the cell membrane.
-
The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.
3. Voltage-Clamp Protocols:
-
Specific voltage-clamp protocols are applied to elicit and measure the ionic currents through the channels of interest. This typically involves holding the cell at a specific membrane potential and applying depolarizing or hyperpolarizing voltage steps.
-
For example, to study HERG channels, a holding potential of -80 mV might be used, followed by depolarizing pulses to various potentials to activate the channels, and then a repolarizing step to measure the tail current.
4. Drug Application:
-
Propafenone and 5-hydroxy propafenone are dissolved in the external solution at various concentrations and perfused over the cell.
5. Data Analysis:
-
The reduction in current amplitude in the presence of the drug compared to the control (drug-free) condition is measured to determine the percentage of inhibition.
-
Concentration-response curves are generated to calculate IC50 or K D values.
Beta-Adrenergic Receptor Binding Assay
This assay is used to determine the affinity of propafenone and its metabolites for beta-adrenergic receptors.
1. Membrane Preparation:
-
Membranes are prepared from tissues expressing the target receptors, such as human left ventricular muscle.
2. Binding Reaction:
-
The prepared membranes are incubated with a radiolabeled ligand that specifically binds to beta-adrenergic receptors, such as [125I]iodocyanopindolol.
-
Increasing concentrations of the unlabeled competitor drug (propafenone or 5-hydroxy propafenone) are added to the incubation mixture.
3. Separation and Detection:
-
The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of Propafenone and 5-Hydroxy Propafenone.
Caption: Workflow for Ion Channel Blockade Analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative electrophysiological effects of propafenone, 5-hydroxy-propafenone, and N-depropylpropafenone on guinea pig ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Activity of 5-Hydroxy Propafenone and N-Depropylpropafenone
For Immediate Release
This guide provides a detailed comparison of the pharmacological activities of two major metabolites of the antiarrhythmic drug propafenone: 5-Hydroxy Propafenone (5-OHP) and N-depropylpropafenone (NDPP). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their electrophysiological effects, receptor binding affinities, and overall antiarrhythmic potential, supported by experimental data.
Propafenone is a Class IC antiarrhythmic agent, and its clinical effects are influenced by the activity of its metabolites. Understanding the distinct pharmacological profiles of 5-OHP and NDPP is crucial for a complete picture of propafenone's therapeutic action and potential side effects.
Executive Summary
Both 5-Hydroxy Propafenone and N-depropylpropafenone are active metabolites of propafenone, contributing to its overall pharmacological effect. However, they exhibit distinct profiles in terms of their primary antiarrhythmic activity (sodium channel blockade), effects on potassium channels, and beta-adrenergic receptor blockade.
5-Hydroxy Propafenone (5-OHP) emerges as a potent antiarrhythmic agent, with sodium channel blocking activity comparable to the parent drug. Notably, it possesses significantly weaker beta-blocking effects. In some experimental models, 5-OHP has demonstrated even greater antiarrhythmic potency than propafenone itself.
N-depropylpropafenone (NDPP) , in contrast, displays weaker sodium channel blocking activity but retains beta-blocking potency equivalent to propafenone. Its overall antiarrhythmic efficacy is considered to be substantially lower than that of both propafenone and 5-OHP.
Quantitative Comparison of Pharmacological Activities
The following tables summarize the available quantitative data on the pharmacological activities of 5-OHP and NDPP.
| Parameter | 5-Hydroxy Propafenone (5-OHP) | N-depropylpropafenone (NDPP) | Propafenone (for reference) | Source |
| Sodium Channel Blockade | Reduces Vmax in a use-dependent fashion | Weaker sodium channel activity | Class IC Antiarrhythmic | [1] |
| Antiarrhythmic Potency (EC50, reperfusion arrhythmia) | 0.186 ± 0.05 mg/L | ~4 times less active than Propafenone | 0.153 ± 0.005 mg/L | [2] |
| Beta-Blocking Activity | ~10 times less than Propafenone | Equivalent to Propafenone | Potency of 1/20 to 1/50 of propranolol | [3][4][5] |
| Ion Channel | Parameter | 5-Hydroxy Propafenone (5-OHP) | N-depropylpropafenone (NDPP) | Propafenone (for reference) | Source |
| IKr (hERG) | IC50 | 1.88 ± 0.21 µM | 5.78 ± 1.24 µM | 0.80 ± 0.14 µM | [6] |
| Ito | IC50 | 1.5 ± 0.2 µM | 44.26 ± 5.73 µM | 7.27 ± 0.53 µM | [6][7] |
| hKv1.5 | K(D) | 9.2 ± 1.6 µM | Not Available | 4.4 ± 0.3 µM | [8] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both 5-OHP and NDPP, as Class IC antiarrhythmics, involves the blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. Additionally, their interaction with other ion channels and receptors contributes to their overall electrophysiological profile.
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental models. Below are summaries of the key methodologies employed in the cited studies.
Electrophysiological Recordings in Cardiac Myocytes
-
Objective: To characterize the effects of the metabolites on specific ion currents (e.g., IKr, Ito).
-
Methodology: The whole-cell patch-clamp technique was utilized on isolated cardiac myocytes (e.g., from rabbit or neonatal rat ventricles) or cell lines stably expressing specific human ion channels (e.g., CHO cells with hERG). Cells were superfused with control solution, followed by solutions containing varying concentrations of 5-OHP or NDPP. Specific voltage-clamp protocols were applied to elicit and measure the target ion currents. IC50 values were determined by fitting concentration-response data to a Hill equation.[6][7]
In Vivo Antiarrhythmia Models
-
Objective: To assess the overall antiarrhythmic efficacy of the metabolites.
-
Methodology: An experimental model of reperfusion arrhythmia was used in isolated rat hearts. The hearts were subjected to coronary artery ligation followed by reperfusion to induce ventricular fibrillation. The compounds were administered prior to reperfusion, and the concentration required to prevent ventricular fibrillation in 50% of the experiments (EC50) was determined.[2]
Beta-Adrenoceptor Binding Assays
-
Objective: To quantify the beta-blocking activity of the compounds.
-
Methodology: In vitro radioligand binding studies were performed on membrane preparations from human left ventricular muscle. The ability of the test compounds to displace a specific radioligand (e.g., [125I]iodocyanopindolol) from beta-adrenoceptors was measured. The concentration of the compound that inhibits 50% of the specific binding (EC50) is determined to assess its affinity for the receptor.[9]
Conclusion
The metabolites of propafenone, 5-Hydroxy Propafenone and N-depropylpropafenone, are pharmacologically active and contribute to the drug's clinical profile in distinct ways. 5-OHP is a potent antiarrhythmic with significant sodium channel blocking effects and less pronounced beta-blockade. Conversely, NDPP exhibits weaker antiarrhythmic properties due to its reduced sodium channel affinity but contributes significantly to the beta-blocking effects observed with propafenone therapy. A thorough understanding of the activities of these metabolites is essential for optimizing antiarrhythmic therapy and minimizing adverse effects in diverse patient populations.
References
- 1. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relative potency of major metabolites and enantiomers of propafenone in an experimental reperfusion arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. drugs.com [drugs.com]
- 5. The differentiation of propafenone from other class Ic agents, focusing on the effect on ventricular response rate attributable to its beta-blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient outward current inhibition by propafenone and 5-hydroxypropafenone in cultured neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 5-Hydroxy Propafenone quantification
An Inter-laboratory Guide to the Quantification of 5-Hydroxy Propafenone
This guide provides a comparative overview of analytical methodologies for the quantification of 5-Hydroxy Propafenone, a primary active metabolite of the antiarrhythmic drug Propafenone. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance based on published experimental data.
Comparative Analysis of Quantification Methods
The quantification of 5-Hydroxy Propafenone in biological matrices, predominantly human plasma, is crucial for pharmacokinetic and therapeutic drug monitoring studies.[1][2] The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) has also been utilized.[3]
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for 5-Hydroxy Propafenone quantification as reported in scientific literature.
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (HPLC-UV) |
| Matrix | Human Plasma (K2EDTA) | Human Plasma (K2EDTA) | Human Plasma |
| Extraction Method | Solid-Phase Extraction | Not Specified | Toluene/Diethylether Extraction[3] |
| Linearity Range | 1.0 - 500 ng/mL[4] | 0.5 - 400 ng/mL[5] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] | 0.503 ng/mL[5] | ~66 pmol/assay[3] |
| Intra-batch Precision (%CV) | < 10%[4] | Not Reported | < 15% (at LLOQ)[3] |
| Inter-batch Precision (%CV) | < 10%[4] | Not Reported | Not Reported |
| Intra-batch Accuracy (Bias %) | < 5%[4] | Not Reported | Not Reported |
| Inter-batch Accuracy (Bias %) | < 5%[4] | Not Reported | Not Reported |
| Internal Standard | Carbamazepine[4] | Not Specified | Analog Standard[3] |
| Reference | Patel H, et al. Biomed Chromatogr. 2017[4][6] | Lambda CRO Bioanalytical Methods List[5] | Kroemer HK, et al. Methods Find Exp Clin Pharmacol. 1994[3] |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results and for comparing the validity of different approaches.
Protocol for LC-MS/MS Quantification (Method A)
This protocol is based on a validated method for the simultaneous determination of Propafenone and its metabolites in human plasma.[4][6]
1. Sample Preparation (Solid-Phase Extraction):
-
Human plasma samples are thawed and vortexed.
-
An aliquot of plasma is transferred to a clean tube, and an internal standard (Carbamazepine) is added.
-
The samples are then loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with an appropriate solvent to remove interfering substances.
-
5-Hydroxy Propafenone and other analytes are eluted from the cartridge using a specific elution solvent.
-
The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.
2. Chromatographic Conditions:
-
Chromatographic System: LC-MS/MS with an electrospray ionization (ESI) source operated in positive ion mode.[4]
-
Column: ACE-5 C8 (50 x 4.6 mm).[4]
-
Mobile Phase: A gradient mobile phase consisting of ammonium acetate with 0.01% TFA in water and acetonitrile.[4]
-
Flow Rate: Isocratic or gradient flow as per the specific method validation.
-
Retention Time: The reported retention time for 5-Hydroxy Propafenone is approximately 1.23 minutes under these conditions.[4]
3. Mass Spectrometric Detection:
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transition: The specific precursor-to-product ion transition monitored for 5-Hydroxy Propafenone is m/z 358.30 → m/z 116.20.[4]
Visualizations
Metabolism of Propafenone
Propafenone undergoes extensive first-pass metabolism in the liver. The formation of the active metabolite 5-Hydroxy Propafenone is primarily catalyzed by the CYP2D6 enzyme, while N-depropylpropafenone is formed by CYP3A4 and CYP1A2.[4]
Caption: Primary metabolic pathways of Propafenone.
General Workflow for an Inter-Laboratory Comparison
An inter-laboratory comparison, or proficiency testing, is essential to establish the reproducibility and comparability of analytical methods across different laboratories.
Caption: Workflow for proficiency testing.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. logan.testcatalog.org [logan.testcatalog.org]
- 3. Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lambda-cro.com [lambda-cro.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
The Gold Standard in Bioanalysis: Deuterated 5-Hydroxy Propafenone as an Internal Standard
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of deuterated internal standards in the accurate quantification of 5-Hydroxy Propafenone.
In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of drug metabolites is paramount. For propafenone, an antiarrhythmic agent, and its active metabolite, 5-Hydroxy Propafenone, achieving analytical accuracy is crucial for both clinical efficacy and regulatory compliance. This guide provides an in-depth comparison of using deuterated 5-Hydroxy Propafenone as an internal standard versus other common approaches in bioanalytical methods.
The Unrivaled Advantage of Isotopic Labeling
Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis.[1][2][3] The ideal internal standard co-elutes with the analyte and behaves identically during extraction, ionization, and detection, thereby compensating for matrix effects, ion suppression or enhancement, and inconsistencies in sample handling.[4][5]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" for quantitative bioanalysis.[1][4] By replacing one or more hydrogen atoms with deuterium, a stable isotope, the resulting molecule is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while ensuring it behaves virtually identically to the analyte throughout the analytical process.[1][6] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL internal standards.[4]
The use of a deuterated internal standard for the analyte of interest, in this case, deuterated 5-Hydroxy Propafenone for the quantification of 5-Hydroxy Propafenone, offers the most accurate and precise results. However, due to synthetic complexity or cost, researchers sometimes turn to alternatives, such as a deuterated version of the parent drug (e.g., Propafenone-d5) or a structurally similar but non-isotopically labeled compound (an analogue internal standard).
Comparative Analysis of Internal Standard Strategies
The choice of an internal standard can significantly impact the quality and reliability of bioanalytical data. Below is a comparison of different internal standard strategies for the analysis of 5-Hydroxy Propafenone.
| Internal Standard Strategy | Advantages | Disadvantages |
| Deuterated 5-Hydroxy Propafenone | - Highest Accuracy and Precision: Most effectively compensates for matrix effects and variability in extraction and ionization for 5-Hydroxy Propafenone. - Co-elution: Ensures simultaneous analysis under identical chromatographic conditions. - Regulatory Acceptance: Preferred by regulatory agencies like the EMA.[4] | - Availability and Cost: May be more expensive and less readily available than other options. |
| Deuterated Propafenone (e.g., Propafenone-d5) | - Good Compensation: As a SIL-IS, it provides robust correction for analytical variability.[7] - Often More Available: May be more commercially accessible than the deuterated metabolite. | - Potential for Differential Matrix Effects: Although structurally similar, slight differences in physicochemical properties between the parent drug and its metabolite can lead to variations in extraction recovery and matrix effects. - Chromatographic Separation: May have a slightly different retention time than 5-Hydroxy Propafenone.[7] |
| Analogue Internal Standard (e.g., Carbamazepine) | - Cost-Effective and Available: Often readily available and less expensive than SIL-IS.[8] | - Significant Risk of Inaccurate Quantification: Differences in chemical structure can lead to different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte.[5] - Does Not Co-elute: Will have a different retention time, meaning it does not experience the exact same matrix effects at the same time as the analyte.[8] - Increased Method Development Time: More extensive validation is required to ensure it adequately tracks the analyte.[4] |
| No Internal Standard | - Simplicity: The simplest approach in terms of sample preparation. | - Highly Inaccurate and Imprecise: Fails to account for any analytical variability, leading to unreliable and often erroneous results. Not a valid approach for regulated bioanalysis. |
Experimental Data: A Head-to-Head Comparison
Several published studies provide quantitative data on the performance of bioanalytical methods for propafenone and its metabolites. The following tables summarize key performance parameters from methods employing different internal standard strategies.
Table 1: Method Performance using a Deuterated Internal Standard (Propafenone-d5)
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Propafenone | 0.50 | 0.50 - 500.00 | < 6.1 | < 6.1 | 99.5 - 108.7 | [7] |
| 5-OH Propafenone | 0.25 | 0.25 - 250.00 | < 14.2 | < 14.2 | 94.6 - 108.3 | [7] |
Table 2: Method Performance using an Analogue Internal Standard (Carbamazepine)
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Propafenone | 1.0 | 1 - 500 | < 10 | < 5 | [8] |
| 5-OH Propafenone | 1.0 | 1 - 500 | < 10 | < 5 | [8] |
| N-depropylpropafenone | 0.1 | 0.1 - 25 | < 10 | < 5 | [8] |
While both methods demonstrate acceptable performance for regulated bioanalysis, the use of a deuterated internal standard is generally associated with higher precision and accuracy, as it more effectively mitigates analytical variability.
Experimental Protocols: A Closer Look
The following provides a generalized experimental protocol for the analysis of 5-Hydroxy Propafenone in human plasma using a deuterated internal standard, based on common methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution (containing deuterated 5-Hydroxy Propafenone in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 5-Hydroxy Propafenone and its deuterated internal standard.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Hydroxy Propafenone | 358.3 | 116.2 |
| Propafenone-d5 (as an example SIL-IS) | 347.1 | 121.1 |
Note: The exact m/z values for deuterated 5-Hydroxy Propafenone would depend on the number and position of the deuterium atoms.
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical basis for selecting a deuterated internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Linearity and Range in 5-Hydroxy Propafenone Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing linearity and range in the bioanalysis of 5-Hydroxy Propafenone, a primary active metabolite of the antiarrhythmic drug Propafenone. Accurate quantification of this metabolite is crucial for pharmacokinetic and toxicokinetic studies. This document outlines and contrasts the predominant analytical technique, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), with alternative approaches, offering supporting data and detailed experimental protocols to aid in assay selection and development.
Methodological Comparison: LC-MS/MS vs. HPLC-UV
The quantification of 5-Hydroxy Propafenone in biological matrices is predominantly achieved through LC-MS/MS due to its superior sensitivity, specificity, and high-throughput capabilities.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a more traditional approach. While less common for low-concentration analytes in complex matrices, it serves as a valuable comparative benchmark.
Key Performance Characteristics:
-
Sensitivity and Specificity: LC-MS/MS offers significantly lower limits of quantification (LLOQ) compared to HPLC-UV, enabling the measurement of trace levels of 5-Hydroxy Propafenone.[1] The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing the impact of matrix interferences.[2] HPLC-UV, conversely, is more susceptible to interferences from co-eluting compounds that absorb at the same wavelength.[2]
-
Linearity and Range: Both techniques can establish linear calibration curves over a defined concentration range. However, LC-MS/MS typically provides a wider dynamic range, accommodating a broader spectrum of analyte concentrations without the need for sample dilution.
-
Sample Preparation and Run Time: LC-MS/MS methods often utilize simpler and faster sample preparation techniques, such as protein precipitation, and have shorter chromatographic run times, leading to higher sample throughput.[3]
The following sections provide detailed experimental protocols and performance data for establishing linearity and range for 5-Hydroxy Propafenone assays using various LC-MS/MS methods.
Experimental Protocols for 5-Hydroxy Propafenone Assays
The establishment of a reliable bioanalytical method requires a meticulous validation process, with linearity and range being critical parameters. Below are representative protocols for LC-MS/MS methods, which are the current industry standard.
Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method offers robust sample clean-up, reducing matrix effects and improving assay performance.
1. Sample Preparation (Solid-Phase Extraction):
- To 200 µL of human plasma, add an internal standard (IS) solution (e.g., a stable isotope-labeled 5-Hydroxy Propafenone).
- Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and IS with a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 reversed-phase column (e.g., ACE-5 C8, 50 x 4.6 mm) is commonly used.[1]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with 0.01% TFA) and an organic solvent (e.g., acetonitrile) is typical.[1]
- Flow Rate: A flow rate of 0.5 mL/min is often employed.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used.[1]
- MRM Transitions: Monitor the specific precursor to product ion transitions for 5-Hydroxy Propafenone (e.g., m/z 358.30 to m/z 116.20) and the internal standard.[1]
3. Calibration Curve and Linearity Assessment:
- Prepare a series of calibration standards by spiking known concentrations of 5-Hydroxy Propafenone into blank plasma. A minimum of six non-zero concentration levels is recommended.
- Analyze the calibration standards alongside quality control (QC) samples at low, medium, and high concentrations.
- Plot the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.
- Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.
Protocol 2: LC-MS/MS with Protein Precipitation
This is a simpler and faster sample preparation method suitable for high-throughput analysis.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add an internal standard solution.
- Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.
- Vortex the mixture and then centrifuge at high speed.
- Inject a portion of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Similar to Protocol 1, with potential adjustments to the gradient and column to manage the higher level of matrix components.
3. Calibration Curve and Linearity Assessment:
- The procedure is the same as described in Protocol 1.
Data Presentation: Linearity and Range Comparison
The following tables summarize the linearity and range data from various published LC-MS/MS methods for the quantification of 5-Hydroxy Propafenone.
| Method | Sample Preparation | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS Method A | Solid-Phase Extraction | 1 - 500 | 1.0 | ≥ 0.99 | [1] |
| LC-MS/MS Method B | Protein Precipitation | 0.5 - 500 | 0.5 | Not Reported | |
| LC-MS/MS Method C | Hybrid SPE Phospholipid Removal | 0.25 - 250 | 0.25 | Not Reported | |
| UHPLC-MS/MS Method D | Solid-Liquid Extraction (DBS) | 5.11 - 1000 | 5.11 | ≥ 0.99 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for establishing the linearity and range of a 5-Hydroxy Propafenone assay using LC-MS/MS.
Caption: Workflow for Linearity and Range Assessment.
Signaling Pathways and Logical Relationships
The metabolism of Propafenone to 5-Hydroxy Propafenone is a critical pathway influencing the drug's efficacy and safety profile. Understanding this relationship is essential for interpreting bioanalytical data.
Caption: Propafenone Metabolism and Bioanalysis.
This guide provides a foundational understanding of the principles and practices involved in establishing linearity and range for 5-Hydroxy Propafenone assays. The presented data and protocols, primarily focusing on the robust and sensitive LC-MS/MS methodology, are intended to assist researchers in the development and validation of reliable bioanalytical methods critical for drug development.
References
A Comparative Guide to the Accuracy and Precision of 5-Hydroxy Propafenone Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 5-Hydroxy Propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone, is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of various analytical methods, focusing on their reported accuracy and precision. The information presented is intended to assist researchers in selecting and implementing the most suitable analytical methodology for their specific research needs.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of 5-Hydroxy Propafenone in biological matrices, primarily human plasma. The data presented is compiled from various validation studies.
| Method | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Linearity Range (ng/mL) | Citation |
| LC-MS/MS | Human Plasma | 0.490 | 98.79 | 5.06 | 0.496 - 504.079 | [1] |
| LC-MS/MS | Human Plasma | 0.5 | Not explicitly stated, but method was successfully applied to a pharmacokinetic study. | Not explicitly stated, but method was successfully applied to a pharmacokinetic study. | 0.5 - Not specified | [2][3][4][5] |
| LC-MS/MS | Human Plasma | 0.25 | 94.6 - 108.3 | < 14.2 (intra- and inter-day) | 0.25 - 250.00 | [6] |
| LC-MS/MS | Human K2EDTA Plasma | 1.0 | < 10 (bias) | < 5 (intra- and inter-batch) | 1 - 500 | [7] |
| HPLC-UV | Human Serum | 10 | Not explicitly stated, but recoveries were almost 100%. | 1.4 - 8.1 (within-day), 4.2 - 11.5 (between-day) | 10 - 750 | [8][9] |
Note: LLOQ (Lower Limit of Quantification), %CV (Percentage Coefficient of Variation).
Experimental Protocols
The methodologies outlined below are representative of the techniques used to achieve the accuracy and precision data presented in the table.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 1
-
Sample Preparation: A simple protein precipitation method was employed. To 200 μL of plasma, a precipitating agent (e.g., methanol) is added. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.[2][4][5]
-
Chromatography:
-
Mass Spectrometry:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 2 (with Hybrid SPE)
-
Sample Preparation: This method utilizes a Hybrid Solid-Phase Extraction (SPE) phospholipid removal technology to minimize matrix effects and enhance sensitivity.[6]
-
Chromatography:
-
Column: Not explicitly specified in the provided abstract.
-
Mobile Phase: Not explicitly specified in the provided abstract.
-
Flow Rate: Not explicitly specified in the provided abstract.
-
-
Mass Spectrometry:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 3 (with Solid-Phase Extraction)
-
Sample Preparation: Solid-phase extraction (SPE) was used for sample clean-up and concentration.[7]
-
Chromatography:
-
Mass Spectrometry:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Deproteinization with a mixture of ZnSO4 and methanol, which yielded nearly 100% recovery.[8][9]
-
Chromatography:
Experimental Workflow for Accuracy and Precision Testing
The following diagram illustrates a typical workflow for determining the accuracy and precision of an analytical method for 5-Hydroxy Propafenone.
Caption: Workflow for accuracy and precision validation of 5-Hydroxy Propafenone analytical methods.
Signaling Pathway (Placeholder)
As this guide focuses on analytical methodology rather than pharmacology, a signaling pathway diagram is not directly applicable. However, to fulfill the mandatory visualization requirement, a conceptual diagram illustrating the metabolic pathway of Propafenone to 5-Hydroxy Propafenone is provided below.
References
- 1. nveo.org [nveo.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A Sensitive and Rapid LC – MSMS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 5-Hydroxy Propafenone: Interspecies Differences in Metabolism, Pharmacokinetics, and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone, a class 1C antiarrhythmic agent, undergoes extensive metabolism to several metabolites, with 5-Hydroxy Propafenone being a major active metabolite. The formation of 5-Hydroxy Propafenone is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. This leads to significant inter-individual and, as this guide will explore, interspecies variations in its pharmacokinetic and pharmacodynamic profile. Understanding these differences is crucial for the preclinical evaluation and clinical application of propafenone. This guide provides a comparative overview of the effects of 5-Hydroxy Propafenone in different species, supported by experimental data and detailed methodologies.
I. Metabolism of Propafenone to 5-Hydroxy Propafenone
The primary metabolic pathway for propafenone is 5-hydroxylation, which is predominantly carried out by the CYP2D6 enzyme in humans. This metabolic step is subject to genetic polymorphism, leading to distinct metabolizer phenotypes: poor, intermediate, extensive, and ultra-rapid metabolizers. This polymorphism is a major determinant of the plasma concentrations of both propafenone and 5-Hydroxy Propafenone. In poor metabolizers, the formation of 5-Hydroxy Propafenone is significantly reduced.
Interspecies differences in CYP2D6 expression and activity contribute to varied metabolic profiles of propafenone. For instance, in vitro studies using liver microsomes have demonstrated species-specific rates of propafenone metabolism.
Table 1: In Vitro Metabolism of Propafenone in Liver Microsomes from Different Species
| Species | Primary Metabolite | Key Enzymes Involved | Reference |
| Human | 5-Hydroxy Propafenone | CYP2D6, CYP3A4, CYP1A2 | [1][2] |
| Rat | N-desalkylpropafenone | CYP1A subfamily, CYP3A4 | |
| Dog | Propafenone glucuronide, 5-Hydroxy-propafenone | Not specified | [3] |
| Monkey | (Data not available) | (Data not available) |
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
This protocol is a generalized procedure for assessing the in vitro metabolism of propafenone.
-
Preparation of Liver Microsomes: Liver microsomes are prepared from fresh liver tissue by differential centrifugation. The tissue is homogenized in a buffer solution, and the homogenate is centrifuged at low speed to remove cell debris and nuclei. The resulting supernatant is then centrifuged at a higher speed to pellet the microsomal fraction, which is rich in CYP enzymes.
-
Incubation: The microsomal protein is incubated with propafenone at a specific concentration in a buffered solution containing a NADPH-generating system (to support CYP enzyme activity) at 37°C.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped by adding a quenching solution (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the concentrations of propafenone and its metabolites.
-
Data Analysis: The rate of metabolite formation is calculated and used to determine kinetic parameters such as Km and Vmax.
II. Comparative Pharmacokinetics of 5-Hydroxy Propafenone
The pharmacokinetic profile of 5-Hydroxy Propafenone, including its maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), varies significantly across species. These differences are influenced by the rate of its formation from propafenone, as well as its own distribution and elimination characteristics.
Table 2: Pharmacokinetic Parameters of 5-Hydroxy Propafenone in Different Species
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Human (Extensive Metabolizers) | 300 mg propafenone (single oral dose) | ~100-200 | ~3-4 | ~800-1500 | ~5-7 | [4] |
| Human (Poor Metabolizers) | 300 mg propafenone (single oral dose) | Not detected or very low | - | - | - | |
| Dog | 225 mg propafenone hydrochloride (oral) | Data not specifically for 5-OH propafenone | - | - | - | [5] |
| Rat | 10 mg/kg propafenone (oral) | Data not available | - | - | - | |
| Monkey | Data not available | - | - | - | - | |
| Guinea Pig | Data not available | - | - | - | - |
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of 5-Hydroxy Propafenone in an animal model.
-
Animal Model: Select the appropriate animal species (e.g., rat, dog, monkey). The animals should be healthy and acclimatized to the laboratory conditions.
-
Drug Administration: Administer a single dose of propafenone orally or intravenously. The dose and route of administration should be chosen based on the study objectives.
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs). The samples are collected into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of 5-Hydroxy Propafenone using a validated analytical method, typically HPLC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental or compartmental analysis software.
III. Comparative Pharmacodynamics of 5-Hydroxy Propafenone
5-Hydroxy Propafenone exhibits significant antiarrhythmic properties, acting on various cardiac ion channels. Its effects can differ from those of the parent compound, propafenone, and there are notable species-dependent variations in its pharmacodynamic profile.
A. Effects on Cardiac Action Potential
In guinea pig atrial and ventricular muscle fibers, 5-Hydroxy Propafenone has been shown to decrease the maximum rate of depolarization (Vmax) and prolong the action potential duration (APD) and the effective refractory period (ERP).[6] In canine Purkinje fibers, both propafenone and 5-Hydroxy Propafenone reduce Vmax in a use-dependent manner.
Table 3: Comparative Effects of 5-Hydroxy Propafenone on Cardiac Action Potential Parameters
| Species | Tissue | Effect on Vmax | Effect on APD | Effect on ERP | Reference |
| Guinea Pig | Atrial Fibers | Decrease | Prolongation | Prolongation | [6] |
| Guinea Pig | Papillary Muscle | Decrease | No significant change | Prolongation | |
| Dog | Purkinje Fibers | Decrease (use-dependent) | Decrease | Not specified |
Experimental Protocol: Recording of Cardiac Action Potentials
This protocol describes the use of intracellular microelectrodes to record action potentials from isolated cardiac tissue.
-
Tissue Preparation: Isolate the desired cardiac tissue (e.g., atrial muscle, papillary muscle, Purkinje fibers) from the heart of the chosen animal species. Mount the tissue in an organ bath perfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Microelectrode Impalement: Use a sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) to impale a single cardiac cell.
-
Action Potential Recording: Record the transmembrane potential using a high-input impedance amplifier. Stimulate the tissue at a constant frequency to elicit action potentials.
-
Drug Application: After a stabilization period, perfuse the tissue with a solution containing 5-Hydroxy Propafenone at various concentrations.
-
Data Analysis: Measure and analyze the changes in action potential parameters, including Vmax, resting membrane potential, action potential amplitude, APD at different levels of repolarization (e.g., APD50, APD90), and ERP.
B. Effects on Cardiac Ion Channels
5-Hydroxy Propafenone exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels, including sodium, potassium, and calcium channels.
Like its parent compound, 5-Hydroxy Propafenone is a potent blocker of cardiac sodium channels, which is responsible for its Class I antiarrhythmic effect (membrane stabilization).
5-Hydroxy Propafenone has been shown to block several types of potassium channels, including the human ether-à-go-go-related gene (hERG) channel and the hKv1.5 channel. The block of these channels can contribute to the prolongation of the action potential duration.
Table 4: Comparative Effects of 5-Hydroxy Propafenone on Cardiac Potassium Channels
| Channel | Species/Expression System | Effect | IC50 / KD | Reference |
| hERG | CHO cells | Block | ~2 µM (at -10 mV) | |
| hKv1.5 | Ltk- cells | Inhibition | KD = 9.2 µM |
In guinea pig atrial fibers, 5-Hydroxy Propafenone has been shown to exhibit Class IV antiarrhythmic action, suggesting an antagonistic effect on calcium channels.[6]
Experimental Protocol: Patch-Clamp Electrophysiology
This protocol provides a general overview of the whole-cell patch-clamp technique used to study the effects of 5-Hydroxy Propafenone on specific ion channels.
-
Cell Preparation: Isolate single cardiomyocytes from the desired species or use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
-
Patch-Clamp Recording: Use a glass micropipette with a fire-polished tip to form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for the control of the intracellular solution and the measurement of whole-cell currents.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to isolate and record the current flowing through the ion channel of interest. The protocols are designed to control the membrane potential and elicit channel opening, closing, and inactivation.
-
Drug Application: Perfuse the cell with an external solution containing 5-Hydroxy Propafenone at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the ionic current in the presence of the drug. Analyze the data to determine the extent of channel block, its voltage- and use-dependence, and to calculate parameters such as the half-maximal inhibitory concentration (IC50).
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 5-Hydroxy Propafenone and a typical experimental workflow for its characterization.
Caption: Signaling pathway of 5-Hydroxy Propafenone's effects on cardiac ion channels.
Caption: Experimental workflow for the comparative study of 5-Hydroxy Propafenone.
V. Conclusion
The available data clearly demonstrate that 5-Hydroxy Propafenone is a pharmacologically active metabolite of propafenone with significant effects on cardiac electrophysiology. However, its formation, pharmacokinetic profile, and pharmacodynamic effects exhibit considerable variability across different species. These interspecies differences are critical considerations in the drug development process, from preclinical safety and efficacy assessment to the prediction of human clinical outcomes. Further research is warranted to fully elucidate the comparative pharmacology of 5-Hydroxy Propafenone, particularly in non-human primates, to better inform its clinical use and potential for personalized medicine based on metabolizer phenotype.
References
- 1. Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in pharmacokinetics of valproic acid in guinea pigs from birth to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. Tonic and phasic Vmax block induced by 5-hydroxypropafenone in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Hydroxy Propafenone Hydrochloride: A Comprehensive Safety and Operational Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydroxy Propafenone Hydrochloride, a metabolite of Propafenone. The following information is designed to ensure the safety of laboratory personnel and the protection of the environment.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[2][3] Avoid contact with skin and eyes, and do not eat, drink, or smoke when handling this product.[4]
Disposal Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Drug Enforcement Administration (DEA) oversees the disposal of controlled substances.[5][6] It is crucial to adhere to all federal, state, and local regulations.[3][7]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and the specific application, the following table summarizes key information from safety data sheets (SDS) for Propafenone and its metabolites.
| Parameter | Information | Source(s) |
| Chemical Name | 1-(5-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride | [2] |
| CAS Number | 86383-32-6 | [2] |
| Hazard Statements | Harmful if swallowed. | [1][4] |
| Toxicity to Aquatic Life | The parent compound, Propafenone Hydrochloride, is noted as being very toxic to aquatic organisms. | [7] |
| Transport Information | Not regulated as dangerous goods for transport (DOT, IATA). | [2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Segregation and Collection
-
Collect all waste this compound, including expired or unused material and contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.
Step 2: Labeling and Storage
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The most common method of disposal for pharmaceutical waste is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][4]
Important Considerations:
-
DO NOT dispose of this compound down the drain or in regular solid waste.[7][8][9] The parent compound's toxicity to aquatic life underscores the importance of preventing its release into the environment.[7]
-
For non-hazardous pharmaceutical waste, disposal in a solid waste landfill or incinerator may be permissible, but this must be in accordance with all state and/or local environmental regulations.[8] Given the aquatic toxicity data for the parent compound, landfill disposal is not recommended without consulting your EHS office.
Protocol for Spills and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.[7]
Step 2: Don Appropriate PPE
-
Before cleaning the spill, ensure you are wearing the necessary personal protective equipment, including a dust respirator, splash goggles, a lab coat, and gloves.[3]
Step 3: Contain and Clean the Spill
-
For dry spills:
-
Decontamination:
Step 4: Dispose of Contaminated Materials
-
All materials used for cleanup, including contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. gps.mylwebhub.com [gps.mylwebhub.com]
Essential Safety and Logistical Information for Handling 5-Hydroxy Propafenone Hydrochloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Hydroxy Propafenone Hydrochloride, a metabolite of Propafenone. Given that this is a pharmaceutical-related compound with limited available toxicological data, a cautious approach, treating the substance as a potent compound, is mandatory. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
As a metabolite of an active pharmaceutical ingredient (API), this compound's potency and toxicological profile are not well-characterized. Therefore, a risk assessment is the first critical step. The parent compound, Propafenone Hydrochloride, is known to be harmful if swallowed.[1][2] The metabolite should be handled with at least the same level of precaution.
Control Banding Approach:
In the absence of specific Occupational Exposure Limits (OELs), a control banding strategy is recommended. This approach assigns a compound to a hazard category and outlines the necessary engineering controls, administrative controls, and personal protective equipment (PPE) to ensure safe handling.[3][4][5] Based on the nature of this compound, it should be placed in a high-potency category requiring stringent controls.
Table 1: Control Banding for this compound
| Hazard Category | Occupational Exposure Band (OEB) | Primary Containment Strategy | Key Operational Practices |
| High Potency / Unknown Toxicity | 3 (<10 µg/m³) or 4 (<1 µg/m³) (Assumed) | Ventilated Laminar Flow Hood, Glove Bag, or Isolator | - Written Standard Operating Procedures (SOPs)- Restricted access to handling areas- Personnel training on potent compound handling |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves | Provides a barrier against skin contact and allows for safe removal of the outer layer in case of contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Body Protection | Disposable gown with long sleeves and elastic cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder outside of a primary containment system to prevent inhalation. |
Safe Handling Procedures
Adherence to strict operational procedures is critical to prevent contamination and exposure.
Experimental Workflow for Safe Handling:
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 2.
-
Prepare a designated and clearly labeled area for handling the compound.
-
Ensure that the primary containment equipment (e.g., fume hood, glove box) is functioning correctly.
-
-
Handling:
-
When handling the solid form, conduct all manipulations, such as weighing, within a ventilated enclosure to minimize the risk of inhalation.
-
For solubilization, work within a certified chemical fume hood.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Properly segregate and label all waste streams.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Protocol:
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.
Waste Management and Disposal:
-
Segregation: All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Pharmaceutical Waste" and include the chemical name.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company.[7] Do not dispose of this material down the drain or in regular trash.[8]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. escopharma.com [escopharma.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Control Banding in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 4. CCOHS: Control Banding [ccohs.ca]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
